molecular formula C33H41F3N4O5S B15544923 SARD279

SARD279

Numéro de catalogue: B15544923
Poids moléculaire: 662.8 g/mol
Clé InChI: NUYCVTGYOUGRSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

SARD279 is a useful research compound. Its molecular formula is C33H41F3N4O5S and its molecular weight is 662.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C33H41F3N4O5S

Poids moléculaire

662.8 g/mol

Nom IUPAC

2-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]butanoylamino]ethoxy]ethyl 2-(1-adamantyl)acetate

InChI

InChI=1S/C33H41F3N4O5S/c1-31(2)29(43)40(25-6-5-24(20-37)26(15-25)33(34,35)36)30(46)39(31)8-3-4-27(41)38-7-9-44-10-11-45-28(42)19-32-16-21-12-22(17-32)14-23(13-21)18-32/h5-6,15,21-23H,3-4,7-14,16-19H2,1-2H3,(H,38,41)

Clé InChI

NUYCVTGYOUGRSO-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of SARD279 in Prostate Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of SARD279, a selective androgen receptor (AR) degrader, in prostate cancer cells. This compound represents a novel therapeutic strategy by inducing the degradation of the AR protein, a key driver of prostate cancer growth and progression. This document outlines the core mechanism, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Hydrophobic Tagging and Proteasomal Degradation

This compound operates through a mechanism known as "hydrophobic tagging".[1][2][3][4][5] It is a chimeric molecule constructed from an AR agonist, RU59063, linked to a hydrophobic adamantyl group.[1] This hydrophobic tag mimics a misfolded or unfolded protein, thereby co-opting the cell's natural protein quality control machinery to induce the degradation of the AR.[2][3][5]

The proposed mechanism involves the following key steps:

  • Binding to the Androgen Receptor: The RU59063 portion of this compound facilitates the binding of the molecule to the androgen receptor.[1]

  • Recognition by Chaperone Proteins: The attached hydrophobic adamantyl tag is recognized by chaperone proteins, such as Heat Shock Protein 70 (Hsp70).[1]

  • Recruitment of E3 Ubiquitin Ligase: The chaperone-SARD279-AR complex recruits the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-interacting protein).[1]

  • Ubiquitination: The CHIP E3 ligase facilitates the polyubiquitination of the androgen receptor, marking it for degradation.[1]

  • Proteasomal Degradation: The ubiquitinated androgen receptor is then recognized and degraded by the 26S proteasome.[1][6]

This degradation of the AR protein leads to a reduction in the expression of AR target genes, such as Prostate-Specific Antigen (PSA), and subsequently inhibits the proliferation of androgen-dependent prostate cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueDescription
DC50 (AR Degradation) LNCaP1 µMConcentration of this compound required to reduce AR protein levels by 50%.[1]
IC50 (Reporter Assay) 293 cells156 nMConcentration of this compound that inhibits 50% of the transactivation of the androgen receptor by the agonist R1881 in an ARE-driven luciferase reporter assay.[1]

Table 2: Effect of this compound on Prostate Cancer Cell Proliferation

Compound (at 3 µM)Cell LineEffect on Proliferation
This compound LNCaPSuppressed proliferation, similar efficacy to MDV3100.[1]
This compound HEK293T (AR-independent)Unaffected.[1]
This compound PC3 (AR-independent)Unaffected.[1]

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

SARD279_Mechanism_of_Action This compound Mechanism of Action cluster_cell Prostate Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds Hsp70 Hsp70 AR->Hsp70 Complex Formation (Hydrophobic Tag Recognition) Proteasome 26S Proteasome AR->Proteasome Targeting AR_Target_Genes AR Target Genes (e.g., PSA) AR->AR_Target_Genes Transcription Activation CHIP CHIP (E3 Ligase) Hsp70->CHIP Recruits Ub Ubiquitin CHIP->Ub Ub->AR Polyubiquitination Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation Proteasome->AR_Target_Genes Inhibition (indirect) Cell_Proliferation Cell Proliferation AR_Target_Genes->Cell_Proliferation Promotes

Caption: this compound binds to AR, leading to its recognition by Hsp70 and the E3 ligase CHIP, subsequent ubiquitination, and degradation by the proteasome, ultimately inhibiting AR target gene expression and cell proliferation.

Experimental_Workflow_Cell_Proliferation Experimental Workflow: Cell Proliferation Assay cluster_workflow LNCaP Cell Proliferation Assay start Start seed_cells Seed LNCaP cells start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compounds Add this compound, MDV3100, or vehicle control incubate_24h->add_compounds incubate_days Incubate for multiple days (e.g., 2, 4, 6, 9 days) add_compounds->incubate_days measure_proliferation Measure cell proliferation (Vital dye staining & hemocytometry) incubate_days->measure_proliferation analyze_data Analyze and compare proliferation rates measure_proliferation->analyze_data end End analyze_data->end

Caption: Workflow for assessing the anti-proliferative effects of this compound on LNCaP prostate cancer cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the mechanism of action of this compound.

Cell Culture
  • Cell Lines: LNCaP (androgen-dependent human prostate adenocarcinoma), PC-3 (androgen-independent human prostate cancer), and HEK293T (human embryonic kidney) cells are commonly used.

  • Culture Medium: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for AR Degradation
  • Cell Seeding: Seed LNCaP cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the androgen receptor (e.g., anti-AR antibody) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of AR degradation relative to the loading control.

Cell Proliferation Assay
  • Cell Seeding: Seed LNCaP cells in 96-well plates at a density of approximately 5,000 cells per well.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound, a positive control (e.g., MDV3100/enzalutamide), and a vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 6, and 9 days).

  • Viability Measurement:

    • Vital Dye Staining (e.g., Trypan Blue): At each time point, detach the cells, stain with trypan blue, and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • MTS/WST Assay: Alternatively, add a tetrazolium-based reagent (like MTS or WST-1) to the wells and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) to determine the number of viable cells.

  • Data Analysis: Plot the cell number or absorbance against time to generate proliferation curves and calculate IC50 values if applicable.

ARE-Driven Luciferase Reporter Assay
  • Cell Transfection: Co-transfect HEK293T cells with an androgen response element (ARE)-driven luciferase reporter plasmid and a plasmid expressing the androgen receptor. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

  • Compound and Agonist Treatment: After 24 hours, treat the cells with this compound at various concentrations in the presence of a known AR agonist (e.g., R1881).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Activity Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Normalization and Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of AR transactivation by this compound compared to the agonist-only control to determine the IC50 value.

Conclusion

This compound employs a sophisticated mechanism of action that hijacks the cell's own protein degradation machinery to eliminate the androgen receptor, a critical driver of prostate cancer. By inducing AR degradation through hydrophobic tagging, this compound effectively reduces AR signaling and inhibits the proliferation of prostate cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to advance novel therapies for prostate cancer. The visualization of the signaling pathways and experimental workflows further clarifies the intricate processes involved in the action of this compound.

References

The Hydrophobic Tagging Approach for SARD279: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrophobic tagging strategy as applied to SARD279, a Selective Androgen Receptor Degrader. It details the core mechanism, presents key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Concept: Hydrophobic Tagging for Targeted Protein Degradation

Hydrophobic tagging is a novel strategy in targeted protein degradation (TPD) that induces the removal of a specific protein of interest (POI) by hijacking the cell's natural protein quality control machinery.[1][2][3] Unlike other TPD technologies like PROTACs that recruit a specific E3 ligase, the hydrophobic tagging approach attaches a bulky, lipophilic moiety to a ligand that binds the target protein.[1][3] This appended hydrophobic tag mimics a misfolded or unfolded state of the protein, thereby triggering its recognition and subsequent degradation by the ubiquitin-proteasome system (UPS).[3][4][5][6]

The general mechanism involves a bifunctional molecule composed of:

  • A high-affinity ligand: This moiety specifically binds to the protein of interest.

  • A hydrophobic tag: A bulky, water-insoluble group, such as an adamantyl group, is connected to the ligand via a linker.[3][4]

Upon binding to the target protein, the exposed hydrophobic tag is recognized by cellular chaperones, such as the Hsp70/CHIP E3 ubiquitin ligase complex, which are responsible for identifying and ubiquitinating misfolded proteins.[7] This ubiquitination marks the protein for degradation by the 26S proteasome.

This compound: A Case Study in Hydrophobic Tagging

This compound is a first-in-class Selective Androgen Receptor Degrader that exemplifies the hydrophobic tagging approach.[7] It was designed to address resistance mechanisms in castration-resistant prostate cancer (CRPC) by inducing the degradation of the Androgen Receptor (AR), a key driver of prostate cancer progression.[7]

This compound is a chimeric molecule constructed from:

  • RU59063: An androgen receptor agonist that serves as the AR-targeting ligand.[7]

  • Adamantyl group: A bulky hydrophobic tag.[7]

  • An 8-atom ester linkage: This connects the ligand to the hydrophobic tag.[7]

By appending the adamantyl group to the AR ligand, this compound converts the agonist into a potent degrader of the AR.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.

CompoundTargetBinding Affinity (Relative to RU59063)DC50 (AR Degradation)IC50 (AR Transactivation)
This compound Androgen Receptor~37-fold lower1 µM156 nM
SARD033 Androgen Receptor~300-fold lower~2 µM293 nM
RU59063 Androgen Receptor1 (Reference)No degradation detected-
  • Binding Affinity: Determined by competition radioligand binding assay using [3H]-R1881.[7]

  • DC50 (Degradation Concentration 50): The concentration of the compound that results in a 50% reduction in AR protein levels in LNCaP human prostate tumor cells after 24 hours of incubation.[7]

  • IC50 (Inhibitory Concentration 50): The concentration of the compound that causes a 50% inhibition of AR transactivation induced by the agonist R1881.[7]

Signaling and Experimental Workflow Visualizations

The following diagrams illustrate the key pathways and experimental procedures involved in the hydrophobic tagging approach for this compound.

SARD279_Mechanism cluster_cell Prostate Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds SARD_AR_complex This compound-AR Complex (Exposed Hydrophobic Tag) AR->SARD_AR_complex Hsp70_CHIP Hsp70/CHIP E3 Ubiquitin Ligase SARD_AR_complex->Hsp70_CHIP Recruits Ub_SARD_AR Ubiquitinated This compound-AR Complex Hsp70_CHIP->Ub_SARD_AR Ubiquitinates Ub Ubiquitin Ub->Hsp70_CHIP Proteasome 26S Proteasome Ub_SARD_AR->Proteasome Targets for Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR

Caption: Mechanism of this compound-mediated Androgen Receptor degradation.

Experimental_Workflow start Start: LNCaP Cells treatment Incubate with this compound (24 hours) start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot sds_page->western_blot primary_ab Incubate with Primary Antibody (anti-AR) western_blot->primary_ab secondary_ab Incubate with Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Quantify AR Protein Levels (Densitometry) detection->analysis end End: Determine DC50 analysis->end

Caption: Workflow for determining AR degradation via Western Blot.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Culture and Treatment
  • Cell Line: LNCaP human prostate tumor cells.[7]

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For degradation studies, LNCaP cells are incubated with varying concentrations of SARDs or the parent ligand for 24 hours.[7]

Immunoblot (Western Blot) Analysis for AR Degradation
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE: Equal amounts of total protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-16% Tris-glycine gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the Androgen Receptor (e.g., rabbit anti-AR). A loading control antibody (e.g., mouse anti-β-actin) is also used.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG and anti-mouse IgG).

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

  • Quantification: The intensity of the AR band is quantified using densitometry software and normalized to the loading control. The DC50 value is calculated from the dose-response curve.

Radioligand Binding Assay
  • Objective: To determine the binding affinity of SARDs to the Androgen Receptor.

  • Radioligand: [3H]-R1881 (a synthetic androgen).

  • Procedure:

    • LNCaP cell lysates containing the Androgen Receptor are prepared.

    • A constant concentration of [3H]-R1881 is incubated with the cell lysates in the presence of increasing concentrations of the competitor compounds (this compound, SARD033, or unlabeled RU59063).

    • After incubation to reach equilibrium, the bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound [3H]-R1881 is quantified by liquid scintillation counting.

    • The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50), which is then used to calculate the binding affinity.

AR Transactivation Reporter Assay
  • Objective: To measure the effect of SARDs on AR-mediated gene expression.

  • Cell Line: A cell line (e.g., LNCaP) is transiently transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).

  • Procedure:

    • Transfected cells are treated with a known AR agonist (e.g., R1881) to induce reporter gene expression.

    • Simultaneously, cells are co-treated with increasing concentrations of the SARDs.

    • After a defined incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The IC50 values, representing the concentration of SARD that inhibits 50% of the agonist-induced luciferase activity, are calculated.[7]

Conclusion

The hydrophobic tagging approach, as exemplified by this compound, represents a promising strategy for the targeted degradation of therapeutically relevant proteins. By leveraging the cell's intrinsic protein quality control machinery, this method offers an alternative to traditional inhibition and other targeted degradation technologies. The detailed data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring and applying this innovative technology.

References

The Emergence of SARD279: A Hydrophobic Tagging Approach to Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Initial Characterization of a Novel Selective Androgen Receptor Degrader (SARD)

Introduction

The androgen receptor (AR) is a critical driver of prostate tumor cell proliferation, making it a primary target for anti-cancer therapies. However, the emergence of resistance to conventional AR antagonists, such as enzalutamide (MDV3100), through mechanisms like AR mutations (e.g., F876L), necessitates the development of novel therapeutic strategies. This whitepaper details the discovery and initial characterization of SARD279, a first-in-class Selective Androgen Receptor Degrader. This compound employs a "hydrophobic tagging" strategy to induce the degradation of the AR, offering a potential therapeutic avenue to overcome drug resistance in prostate cancer.

This compound is a synthetic small molecule constructed by linking the AR agonist RU59063 to a hydrophobic adamantyl moiety via an 8-atom ester linkage.[1] This design transforms the AR agonist into a potent antagonist capable of inducing the degradation of the AR protein.[1] This document provides a comprehensive overview of the initial studies on this compound, including its effects on AR levels, cancer cell proliferation, and AR-dependent gene expression, along with detailed experimental protocols and a summary of the key quantitative findings.

Quantitative Data Summary

The initial characterization of this compound yielded significant quantitative data demonstrating its efficacy in degrading the Androgen Receptor and inhibiting cancer cell proliferation. The following tables summarize these key findings for comparative analysis.

Compound Description DC50 (AR Degradation) Reference
This compound Adamantyl moiety coupled to RU59063 via an 8-atom ester linkage.1 µM[1]
SARD033 Adamantyl moiety attached to RU59063 via a longer ether linkage.~2 µM[1]
Compound Cell Line Effect IC50 (Transactivation Assay) Reference
This compound LNCaPAntagonist of R1881-induced AR transactivation.156 nM[1]
SARD033 LNCaPAntagonist of R1881-induced AR transactivation.293 nM[1]
Compound Cell Line Condition Outcome Reference
This compound LNCaPAndrogen-dependentSuppressed proliferation, similar efficacy to MDV3100.[1]
SARD033 LNCaPAndrogen-dependentSuppressed proliferation, similar efficacy to MDV3100.[1]
MDV3100 LNCaPAndrogen-dependentSuppressed proliferation.[1]
RU59063 LNCaPAndrogen-dependentDid not suppress proliferation.[1]
This compound HEK293TAR-independentNo effect on proliferation.[1]
SARD033 HEK293TAR-independentNo effect on proliferation.[1]
MDV3100 HEK293TAR-independentNo effect on proliferation.[1]
This compound PC3AR-independentNo effect on proliferation.[1]
SARD033 PC3AR-independentNo effect on proliferation.[1]
MDV3100 PC3AR-independentNo effect on proliferation.[1]
This compound LNCaPSupplemented with 1 nM R1881Exhibited antiproliferative activity.[1]
MDV3100 LNCaPSupplemented with 1 nM R1881Ineffective at inhibiting proliferation.[1]
This compound LNCaP/AR-F876LMDV3100-resistantInhibited proliferation.[1]
MDV3100 LNCaP/AR-F876LMDV3100-resistantActed as an agonist, promoting proliferation.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments performed in the initial characterization of this compound.

Cell Culture
  • LNCaP, HEK293T, and PC3 cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • LNCaP-AR cells (overexpressing AR): Maintained in RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (CSS) and 1% penicillin/streptomycin.

  • LNCaP/AR-F876L cells (MDV3100-resistant): Maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

AR Degradation Assay (Immunoblotting)
  • Cell Seeding: LNCaP cells were seeded in 6-well plates.

  • Compound Treatment: Cells were treated with the indicated concentrations of this compound, SARD033, RU59063, or vehicle (DMSO) for the specified duration.

  • Cell Lysis: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane was blocked and then incubated with a primary antibody specific for the Androgen Receptor. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.

  • Secondary Antibody and Detection: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis was performed to quantify the relative AR protein levels.

Cell Proliferation Assay
  • Cell Seeding: LNCaP, HEK293T, PC3, or LNCaP/AR-F876L cells were seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Cells were treated with various concentrations of this compound, SARD033, RU59063, or MDV3100. For experiments with androgen supplementation, 1 nM of the synthetic androgen R1881 was added to the medium. The growth media for certain experiments contained 5% charcoal-stripped FBS to eliminate exogenous androgens.[1]

  • Incubation: Cells were incubated for a period of 7 to 9 days.

  • Cell Viability Measurement: Cell proliferation was measured using a vital dye staining method (e.g., crystal violet) or by cell counting using a hemocytometer.

  • Data Analysis: The number of viable cells in treated wells was compared to that in vehicle-treated control wells to determine the effect on proliferation.

AR-Dependent Gene Expression Analysis (qPCR)
  • Cell Treatment: LNCaP-AR cells were treated with this compound, SARD033, RU59063, or vehicle, with or without the synthetic androgen R1881.

  • RNA Extraction: Total RNA was extracted from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): qPCR was performed using SYBR Green chemistry on a real-time PCR system. Primers specific for AR target genes (e.g., FKBP5, PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH) were used.

  • Data Analysis: The relative expression of the target genes was calculated using the ΔΔCt method, with normalization to the housekeeping gene.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

SARD279_Mechanism_of_Action cluster_cell Prostate Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR SARD279_AR This compound-AR Complex (Hydrophobically Tagged) AR->SARD279_AR Hsp70 Hsp70 SARD279_AR->Hsp70 Recruits Chaperone Machinery Proteasome Proteasome SARD279_AR->Proteasome Targeted for Degradation Hsp90 Hsp90 Hsp90->AR Stabilizes AR CHIP CHIP (E3 Ligase) Hsp70->CHIP CHIP->SARD279_AR Ubiquitination Ub Ubiquitin Ub->CHIP Degradation Degraded AR Proteasome->Degradation

Caption: Proposed mechanism of this compound-mediated Androgen Receptor degradation.

Cell_Proliferation_Assay_Workflow start Start seed_cells Seed LNCaP cells in 96-well plates start->seed_cells add_compounds Add this compound, MDV3100, or vehicle (DMSO) seed_cells->add_compounds incubate Incubate for 7-9 days at 37°C, 5% CO2 add_compounds->incubate measure_viability Measure cell viability (e.g., Crystal Violet staining) incubate->measure_viability analyze_data Analyze data: Compare treated vs. vehicle measure_viability->analyze_data end End analyze_data->end

Caption: Experimental workflow for the cell proliferation assay.

Conclusion

This compound represents a significant advancement in the development of novel therapeutics for prostate cancer. By inducing the degradation of the Androgen Receptor through hydrophobic tagging, this compound effectively circumvents resistance mechanisms associated with traditional AR antagonists. The initial characterization demonstrates its ability to reduce AR protein levels, inhibit AR-dependent gene expression, and suppress the proliferation of both androgen-dependent and MDV3100-resistant prostate cancer cells. The data and protocols presented in this whitepaper provide a foundational understanding of this compound and a basis for further research and development in the field of targeted protein degradation.

References

The Impact of SARD279 on Androgen Receptor Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) is a critical driver of prostate cancer cell proliferation and survival. Therapeutic strategies have historically focused on inhibiting AR signaling through androgen deprivation or direct antagonism. However, the emergence of resistance mechanisms, such as AR mutations, necessitates the development of novel therapeutic modalities. Selective Androgen Receptor Degraders (SARDs) represent a promising class of molecules designed to overcome this resistance by inducing the degradation of the AR protein. This technical guide provides an in-depth analysis of SARD279, a first-generation SARD, and its effects on the androgen receptor signaling pathway. We present quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to this compound

This compound is a novel small molecule designed to selectively induce the degradation of the androgen receptor.[1] It is a chimeric molecule constructed from a high-affinity AR agonist, RU59063, linked via an 8-atom ester linkage to a hydrophobic adamantyl group, which acts as a degron.[1] This design allows this compound to bind to the AR and subsequently trigger its degradation through the ubiquitin-proteasome system.[1][2][3] Unlike traditional AR antagonists that merely block receptor activity, SARDs aim to eliminate the receptor protein entirely, offering a potential advantage in overcoming resistance mechanisms driven by AR overexpression or mutations that convert antagonists to agonists.[1][4][5]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its dual mechanism of AR antagonism and degradation. The following tables summarize the key quantitative data for this compound.

Parameter Value Cell Line Assay Reference
AR Binding Affinity (vs. [3H]-R1881) ~37-fold lower than RU59063-Competition Radioligand Binding[1]
DC50 (AR Degradation) 1 µMLNCaPImmunoblot[1]
IC50 (Transactivation Inhibition) 156 nM293 cellsARE-driven Luciferase Reporter[1]

Table 1: In Vitro Activity of this compound

Compound Cell Line Assay Effect Reference
This compound (3 µM)LNCaPCell ProliferationSuppressed proliferation, similar efficacy to MDV3100[1]
This compoundLNCaP (with 1 nM R1881)Cell ProliferationExhibited antiproliferative activity[1]
MDV3100LNCaP (with 1 nM R1881)Cell ProliferationIneffective at antagonizing AR[1]
This compoundLNCaP/AR-F876LCell ProliferationExhibited antiproliferative effects[1]
MDV3100LNCaP/AR-F876LCell ProliferationInduced proliferation (agonist activity)[1]

Table 2: Antiproliferative Effects of this compound

Signaling Pathways and Mechanism of Action

Canonical Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes involved in cell growth and survival.[6]

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR_active Active AR AR_complex->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Translocation ARE ARE AR_dimer->ARE Binds Gene Target Gene Transcription ARE->Gene SARD279_Mechanism This compound This compound SARD_AR_complex This compound-AR Complex This compound->SARD_AR_complex AR Androgen Receptor AR->SARD_AR_complex Ubiquitination Poly-ubiquitination SARD_AR_complex->Ubiquitination Recruits E3 Ligase E3_ligase E3 Ubiquitin Ligase E3_ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation AR Degradation Proteasome->Degradation Immunoblot_Workflow start Start: LNCaP cells in 6-well plate treatment Treat with this compound or Vehicle (24h) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (1h) transfer->blocking primary_ab Primary Antibody Incubation (overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1h) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End: Analyze AR Protein Levels detection->end

References

An In-depth Technical Guide to the Structure and Chemical Properties of SARD279 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective androgen receptor degrader (SARD), SARD279. It details its structure, chemical properties, mechanism of action, and the experimental protocols used for its characterization, tailored for researchers and professionals in drug development.

Core Structure and Chemical Properties

This compound is a synthetic small molecule designed to induce the degradation of the androgen receptor (AR).[1] Its structure is based on the high-affinity AR agonist RU59063, which is connected via an 8-atom ester linkage to a hydrophobic adamantyl group.[1] This adamantyl moiety acts as a hydrophobic tag, which is crucial for its mechanism of action.[1]

The addition of the adamantyl group to the parent AR ligand, RU59063, results in a molecule that retains the ability to bind to the AR, albeit with a reduced affinity.[1] Despite this, this compound effectively induces the degradation of the AR at sub-micromolar concentrations and demonstrates antiproliferative activity in androgen-dependent prostate cancer cell lines.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Properties of this compound

PropertyValueDescription
Binding Affinity ~37-fold reduction compared to RU59063Determined by competition radioligand binding assay using [3H]-R1881.[1]
DC50 (AR Degradation) 1 µMThe concentration at which this compound reduces AR protein levels by 50% in LNCaP cells after 24 hours.[1]
IC50 (AR Transactivation) 156 nMThe concentration at which this compound inhibits 50% of the transactivation of the AR by the agonist R1881 in a luciferase reporter assay.[1]

Table 2: Cellular Activity of this compound

ActivityCell LineConditionsOutcome
AR Degradation LNCaP1 µM this compound for 24 hours50% reduction in AR protein levels.[1]
Antiproliferative Activity LNCaP7-day incubation with 1 nM R1881This compound exhibited antiproliferative activity, whereas MDV3100 was ineffective.[1]

Mechanism of Action: Hydrophobic Tagging and Proteasomal Degradation

This compound operates through a mechanism known as hydrophobic tagging.[1] The adamantyl group on this compound mimics a misfolded or unfolded protein state, which is recognized by the cell's protein quality control machinery.[2] This leads to the recruitment of Heat Shock Proteins (HSPs), specifically the Hsp70/CHIP E3 ubiquitin ligase complex, to the this compound-bound androgen receptor.[1] This complex then polyubiquitinates the AR, marking it for degradation by the 26S proteasome.[1]

This targeted degradation of the AR is a distinct mechanism from traditional AR inhibitors that only block its function.[1] By eliminating the AR protein, SARDs like this compound can potentially overcome resistance mechanisms that arise from AR overexpression or mutations.[1]

Signaling Pathway Diagram

SARD279_Mechanism_of_Action cluster_cytoplasm Cytoplasm This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR SARD279_AR This compound-AR Complex AR->SARD279_AR HSP70_CHIP Hsp70/CHIP E3 Ubiquitin Ligase SARD279_AR->HSP70_CHIP Recruits Ub_AR Polyubiquitinated AR SARD279_AR->Ub_AR HSP70_CHIP->Ub_AR Polyubiquitinates Ub Ubiquitin Ub->HSP70_CHIP Proteasome 26S Proteasome Ub_AR->Proteasome Targets for Degradation Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades

Caption: Mechanism of this compound-mediated androgen receptor degradation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Androgen Receptor Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in AR protein levels following treatment with this compound.

Experimental Workflow Diagram

Western_Blot_Workflow start Start: Seed Cells treatment Treat with this compound or Vehicle Control start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR, Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image and Quantify Bands detection->analysis end End: Determine AR Degradation analysis->end

Caption: Workflow for assessing AR degradation by Western Blot.

Methodology:

  • Cell Culture and Treatment: LNCaP cells are cultured in appropriate media. Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for the androgen receptor. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading. The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the AR band is quantified and normalized to the loading control to determine the extent of AR degradation.

ARE-Driven Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit AR-mediated gene transcription.

Methodology:

  • Cell Transfection: Cells (e.g., HEK293) are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen response element (ARE). A vector expressing a second reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Cell Treatment: Transfected cells are treated with a known AR agonist (e.g., R1881) in the presence of increasing concentrations of this compound or a vehicle control.

  • Luciferase Activity Measurement: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase Reporter Assay System).

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The inhibition of AR transcriptional activity by this compound is determined by the reduction in normalized luciferase activity.

Competition Radioligand Binding Assay

This assay is used to determine the relative binding affinity of this compound for the androgen receptor.

Methodology:

  • Preparation of AR Source: A source of androgen receptor is prepared, typically from cell lysates or purified recombinant AR.

  • Competition Reaction: The AR preparation is incubated with a constant concentration of a radiolabeled AR ligand (e.g., [3H]-R1881) and increasing concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This can be achieved through various methods, such as filtration or scintillation proximity assay (SPA).

  • Quantification of Binding: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined from this curve, which is then used to calculate the binding affinity (Ki).

References

The Impact of SARD279 on Androgen Receptor-Dependent Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Androgen Receptor (AR) is a pivotal transcription factor in the progression of prostate cancer, making it a primary therapeutic target. However, resistance to conventional AR antagonists remains a significant clinical challenge. Selective Androgen Receptor Degraders (SARDs) represent a novel therapeutic strategy designed to overcome this resistance by inducing the complete degradation of the AR protein. This technical guide provides an in-depth analysis of SARD279, a first-generation SARD, detailing its mechanism of action, its quantifiable impact on AR protein levels and AR-dependent gene transactivation, and its functional consequences on prostate cancer cell proliferation. Detailed experimental protocols and visual pathway diagrams are provided to facilitate further research and development in this promising area of oncology.

Introduction: Targeting the Androgen Receptor

Androgen Receptor (AR) signaling is a critical driver for the growth and survival of prostate cancer cells.[1] Upon binding to androgens such as dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA to regulate the transcription of a suite of genes responsible for cell proliferation and survival.[1] Conventional therapies often target this pathway by inhibiting androgen production or by antagonizing the AR ligand-binding domain. However, resistance frequently emerges through mechanisms like AR overexpression or mutations that can convert antagonists into agonists.

Selective Androgen Receptor Degraders (SARDs) offer an alternative therapeutic modality. Instead of merely blocking the receptor, SARDs are engineered to hijack the cell's own protein disposal machinery to eliminate the AR protein entirely. This compound is a prototypical SARD developed to induce targeted AR degradation, thereby providing a potential strategy to overcome resistance to traditional anti-androgen therapies.[1]

This compound: Mechanism of Action

This compound employs a "hydrophobic tagging" strategy. The molecule is a chimera, consisting of a high-affinity AR ligand (RU59063) connected via a linker to a hydrophobic adamantyl group.

  • Binding to AR : The RU59063 moiety of this compound binds to the ligand-binding domain of the Androgen Receptor.

  • Hydrophobic Tagging : This binding event effectively "tags" the AR protein with the bulky, hydrophobic adamantyl group. This mimics a misfolded or denatured protein state.

  • Chaperone Recognition : The exposed hydrophobic tag is recognized by the cellular chaperone machinery, specifically the Hsp70/CHIP (C-terminus of Hsp70-Interacting Protein) complex. The E3 ubiquitin ligase CHIP is known to play a key role in targeting misfolded proteins for degradation.[1]

  • Ubiquitination and Degradation : The Hsp70/CHIP complex ubiquitinates the AR protein, marking it for destruction by the 26S proteasome. This leads to the complete elimination of the AR protein from the cell.[1]

SARD279_Mechanism cluster_cytoplasm Cytoplasm AR Androgen Receptor (AR) AR_SARD AR-SARD279 Complex (Hydrophobic Tag Exposed) AR->AR_SARD This compound This compound This compound->AR_SARD Binds Hsp70_CHIP Hsp70/CHIP (E3 Ubiquitin Ligase) AR_SARD->Hsp70_CHIP Recognized as 'misfolded' Proteasome 26S Proteasome AR_SARD->Proteasome Targeted for Degradation Hsp70_CHIP->AR_SARD Hsp70_CHIP->AR_SARD Ubiquitination Ub Ubiquitin Ub->Hsp70_CHIP Degraded_AR Degraded Peptides Proteasome->Degraded_AR Degrades AR_Signaling_Inhibition cluster_nucleus Nucleus Androgen Androgen (e.g., R1881) AR Androgen Receptor Androgen->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Binds to DNA Degradation AR Degradation AR->Degradation Transcription Gene Transcription ARE->Transcription Genes AR Target Genes (PSA, FKBP5, TMPRSS2, etc.) Transcription->Genes This compound This compound This compound->AR Antagonizes & Induces Degradation Experimental_Workflow cluster_exp Typical Experimental Workflow: Gene Expression Analysis Culture 1. Cell Culture (LNCaP cells) Treatment 2. Treatment (Vehicle, R1881, this compound) Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction cDNA_Synth 4. cDNA Synthesis RNA_Extraction->cDNA_Synth qPCR 5. RT-qPCR (Target + Housekeeping Genes) cDNA_Synth->qPCR Analysis 6. Data Analysis (ΔΔCt Method) qPCR->Analysis

References

Methodological & Application

Application Notes and Protocols for SARD279 in LNCaP Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SARD279 is a selective androgen receptor (AR) degrader, a class of molecules designed to overcome resistance to traditional anti-androgen therapies in prostate cancer. This document provides detailed protocols and data for the experimental use of this compound in LNCaP human prostate cancer cells, a commonly used androgen-sensitive cell line. The information herein is intended to guide researchers in studying the mechanism and efficacy of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in LNCaP cells.

Table 1: In Vitro Efficacy of this compound in LNCaP Cells

ParameterValueCell LineConditionsReference
AR Degradation (DC50) ~1 µMLNCaPNot specified[1]
AR Transactivation Inhibition (IC50) 156 nM293 cells (with ARE-luciferase reporter)R1881 stimulation[1]
Antiproliferative Activity Similar efficacy to MDV3100 (enzalutamide)LNCaP3 µM compound concentration, 9-day incubation[1]
Antiproliferative Activity (low androgen) More potent than MDV3100LNCaP1 nM R1881, 7-day incubation[1]

Table 2: Comparative Antiproliferative Activity in MDV3100-Resistant Cells

CompoundEffect on Cell ProliferationCell LineConditionsReference
This compound InhibitoryLNCaP/AR-F876L7-day incubation[1]
MDV3100 Agonistic (induces proliferation)LNCaP/AR-F876L7-day incubation[1]

Experimental Protocols

LNCaP Cell Culture
  • Cell Line: LNCaP (ATCC® CRL-1740™)

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. For experiments involving androgen stimulation, cells can be cultured in medium with charcoal-stripped FBS to remove endogenous androgens.[1]

Androgen Receptor (AR) Degradation Assay (Western Blot)

This protocol is to determine the dose-dependent effect of this compound on AR protein levels.

a. Cell Treatment:

  • Seed LNCaP cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

b. Cell Lysis:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

d. Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against AR (e.g., anti-AR N-20) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of LNCaP cells.

a. Cell Seeding:

  • Seed LNCaP cells in a 96-well plate at a density of 5,000 cells per well.

  • Allow the cells to adhere overnight.

b. Treatment:

  • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., MDV3100).[1]

  • For experiments in low androgen conditions, use media supplemented with charcoal-stripped FBS and a low concentration of an AR agonist like R1881 (e.g., 1 nM).[1]

c. Incubation:

  • Incubate the plate for the desired duration (e.g., 7-9 days), changing the media with fresh compound every 2-3 days.[1]

d. Viability Measurement (e.g., using MTT or CellTiter-Glo®):

  • Add the viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

e. Data Analysis:

  • Normalize the readings to the vehicle-treated control wells.

  • Plot the cell viability against the compound concentration to determine the IC50 value.

Ubiquitin-Proteasome System (UPS) Involvement Assay

This protocol investigates if this compound-mediated AR degradation is dependent on the proteasome.

a. Pre-treatment with Proteasome Inhibitor:

  • Seed LNCaP cells in 6-well plates.

  • Pre-treat the cells with a proteasome inhibitor, such as MG132 (e.g., 10 µM) or epoxomicin, for 1-2 hours.[1]

b. Co-treatment:

  • Add this compound (at a concentration known to cause degradation, e.g., DC50) to the media, in the continued presence of the proteasome inhibitor.

  • Include control wells with this compound alone, proteasome inhibitor alone, and vehicle.

c. Incubation and Analysis:

  • Incubate for the standard treatment duration (e.g., 8-24 hours).

  • Harvest the cells and perform a Western blot for AR as described in Protocol 2.

  • A rescue of AR protein levels in the co-treated sample compared to the this compound-only sample indicates the involvement of the proteasome pathway.[1][2]

Visualizations

Signaling Pathway of this compound-Mediated AR Degradation

SARD279_Mechanism This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR HSP90 Hsp90 AR->HSP90 Stabilization HSP70_CHIP Hsp70/CHIP E3 Ligase Complex AR->HSP70_CHIP Recruitment Proteasome Proteasome AR->Proteasome Targeting HSP70_CHIP->AR Ubiquitination Ub Ubiquitin Degradation AR Degradation Proteasome->Degradation

Caption: this compound binds to the Androgen Receptor, leading to its ubiquitination by the Hsp70/CHIP complex and subsequent degradation by the proteasome.

Experimental Workflow for AR Degradation Assay

AR_Degradation_Workflow start Seed LNCaP Cells treat Treat with this compound (Dose-Response) start->treat lyse Cell Lysis and Protein Quantification treat->lyse sds SDS-PAGE and Western Blot Transfer lyse->sds probe Probe with Anti-AR and Secondary Antibodies sds->probe visualize Visualize Bands and Analyze AR Levels probe->visualize end Determine DC50 visualize->end

Caption: Workflow for determining the DC50 of this compound in LNCaP cells via Western Blot.

Logical Relationship for Overcoming MDV3100 Resistance

Resistance_Mechanism cluster_mdv MDV3100 (Enzalutamide) cluster_sard This compound MDV MDV3100 AR_F876L Mutant AR (F876L) MDV->AR_F876L Acts as Agonist Proliferation Cell Proliferation AR_F876L->Proliferation Drives SARD This compound AR_F876L_2 Mutant AR (F876L) SARD->AR_F876L_2 Induces Degradation Degradation AR Degradation AR_F876L_2->Degradation

Caption: this compound overcomes MDV3100 resistance by degrading the mutant AR, while MDV3100 acts as an agonist.

References

Application Notes and Protocols for S-279 in Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SARD279 is a Selective Androgen Receptor Degrader (SARD), a novel class of molecules designed to overcome resistance to traditional androgen receptor (AR) antagonists in cancers such as castration-resistant prostate cancer (CRPC). Unlike conventional inhibitors that merely block AR signaling, this compound functions by inducing the degradation of the AR protein itself. This is achieved through a mechanism known as hydrophobic tagging, which ultimately leads to the ubiquitination and subsequent degradation of the AR by the proteasome. By eliminating the AR protein, this compound effectively abrogates AR-dependent signaling pathways that drive the proliferation of certain cancer cells.[1] These application notes provide a detailed protocol for utilizing this compound in a cell proliferation assay to assess its anti-proliferative effects on androgen-dependent cancer cell lines.

Mechanism of Action

This compound is a bifunctional molecule, comprising a high-affinity AR ligand linked to a hydrophobic adamantyl group.[1] This design allows this compound to bind to the AR and simultaneously recruit cellular machinery that recognizes the hydrophobic tag as a signal for protein degradation. The binding of this compound to the AR is thought to induce a conformational change that exposes the hydrophobic tag, which is then recognized by chaperone proteins like Heat Shock Protein 70 (Hsp70) and its associated E3 ubiquitin ligase.[1] This complex then polyubiquitinates the AR, marking it for degradation by the 26S proteasome.[2][3] The degradation of the AR prevents its translocation to the nucleus, its binding to Androgen Response Elements (AREs) on DNA, and the subsequent transcription of target genes essential for cell proliferation and survival.[4][5][6]

Signaling Pathway Diagram

SARD279_Mechanism_of_Action This compound induces proteasomal degradation of the Androgen Receptor, inhibiting downstream signaling. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex (Inactive) Androgen->AR_HSP AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP This compound This compound This compound->AR This compound->AR AR_HSP->AR Dissociation AR_Androgen AR-Androgen Complex AR_this compound AR-SARD279 Complex AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Translocation AR_Androgen->AR_Dimer Ub_AR Polyubiquitinated AR AR_this compound->Ub_AR Ubiquitination Ub Ubiquitin E1 E1 Ub->E1 E2 E2 E1->E2 E3 E3 Ligase E2->E3 E3->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Degradation Proteasome->AR AR Degradation ARE Androgen Response Element (ARE) AR_Dimer->ARE Cell_Proliferation Cell Proliferation Gene_Transcription Gene Transcription ARE->Gene_Transcription Gene_Transcription->Cell_Proliferation

Caption: this compound-mediated degradation of the Androgen Receptor.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published literature. These values are crucial for designing and interpreting cell proliferation experiments.

ParameterValueCell LineCommentsReference
DC50 (AR Degradation) 1 µMLNCaPConcentration at which 50% of the Androgen Receptor is degraded after 24 hours.[1]
IC50 (Reporter Assay) 156 nM293 cellsConcentration causing 50% inhibition in an Androgen Response Element (ARE)-driven luciferase reporter assay.[1]
Effective Anti-proliferative Concentration 3 µMLNCaPConcentration shown to effectively suppress cell proliferation over several days.[1]
Recommended Concentration Range for Proliferation Assays 0.1 - 10 µMLNCaP or other androgen-sensitive linesA starting range to determine a dose-response curve for anti-proliferative effects.

Experimental Protocol: Cell Proliferation Assay Using this compound

This protocol details the use of a Thiazolyl Blue Tetrazolium Bromide (MTT) assay to measure the anti-proliferative effects of this compound on the androgen-sensitive human prostate cancer cell line, LNCaP. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability and proliferation.

Materials

  • This compound

  • LNCaP cells (or other suitable androgen-sensitive cell line)

  • Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure

  • Cell Seeding:

    • Culture LNCaP cells in complete growth medium.

    • Trypsinize and resuspend the cells in fresh medium.

    • Count the cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Preparation of this compound dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).

    • Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest this compound concentration).

  • Treatment of Cells:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. Include wells with medium only as a blank control.

    • Return the plate to the incubator and incubate for the desired treatment duration (e.g., 48, 72, or 96 hours). A time-course experiment is recommended.

  • MTT Assay:

    • At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells using a multichannel pipette to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • From the dose-response curve, the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) can be determined using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

Cell_Proliferation_Assay_Workflow start Start seed_cells Seed LNCaP cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 treat_cells Treat cells with this compound or vehicle control incubate1->treat_cells prepare_this compound Prepare serial dilutions of this compound prepare_this compound->treat_cells incubate2 Incubate for desired duration (e.g., 48-96h) treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for this compound cell proliferation assay.

References

Application Notes and Protocols: SARD279 in Xenograft Models of Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Androgen Receptor Degraders (SARDs) represent a promising therapeutic strategy for prostate cancer, including castration-resistant prostate cancer (CRPC), by promoting the degradation of the androgen receptor (AR), a key driver of disease progression.[1] SARD279 is a novel small molecule that operates through a "hydrophobic tagging" mechanism. It is composed of an AR ligand linked to a hydrophobic adamantyl moiety.[2] This bifunctional design allows this compound to bind to the AR and induce its degradation through the ubiquitin-proteasome system.[2][3] In vitro studies have demonstrated the potential of this compound to overcome resistance to conventional anti-androgen therapies.[2]

These application notes provide an overview of the mechanism of action of this compound and protocols for its evaluation in both in vitro and in vivo models of prostate cancer. While specific in vivo efficacy data for this compound in xenograft models is not extensively available in publicly accessible literature, this document provides a generalized protocol for such studies based on established methodologies for similar compounds.

Mechanism of Action

This compound induces the degradation of the androgen receptor through a process known as hydrophobic tagging. The molecule consists of an AR agonist, RU59063, linked to a hydrophobic adamantyl group.[2] This design facilitates a novel mechanism of action:

  • AR Binding: The RU59063 portion of this compound binds to the ligand-binding domain of the androgen receptor.[2]

  • Conformational Change and Misfolding Mimicry: The attached hydrophobic adamantyl tag is thought to mimic a partially misfolded protein state.[4]

  • Cellular Quality Control Recognition: This altered conformation is recognized by the cell's quality control machinery, specifically involving heat shock proteins (HSPs) like Hsp70 and the associated E3 ubiquitin ligase CHIP.[3][5]

  • Ubiquitination and Proteasomal Degradation: The AR, now targeted by the cellular quality control system, is ubiquitinated and subsequently degraded by the 26S proteasome.[2][3]

This degradation of the AR protein effectively blocks downstream signaling pathways that drive prostate cancer cell proliferation and survival.[2]

SARD279_Mechanism This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR HSP70_CHIP Hsp70/CHIP E3 Ligase AR->HSP70_CHIP Recruits Proteasome 26S Proteasome AR->Proteasome Targeted to HSP70_CHIP->AR Ubiquitinates Ub Ubiquitin Ub->HSP70_CHIP Degradation AR Degradation Proteasome->Degradation Results in Proliferation Cancer Cell Proliferation Degradation->Proliferation Inhibits Xenograft_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis Cell_Culture 1. Prostate Cancer Cell Culture (e.g., 22Rv1) Animal_Prep 2. Animal Preparation (e.g., BALB/c nude mice) Cell_Culture->Animal_Prep Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Animal_Prep->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Daily Administration (e.g., Vehicle, this compound) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia 8. Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis 9. Western Blot & IHC (AR, PSA, Ki-67) Euthanasia->Analysis

References

Application Notes and Protocols: SARD279 (ARV-766) in Combination with Other Prostate Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Androgen Receptor Degraders (SARDs) represent a promising therapeutic strategy to overcome resistance to conventional antiandrogen therapies in prostate cancer. SARD279, also known as ARV-766, is a second-generation PROteolysis TArgeting Chimera (PROTAC) androgen receptor (AR) degrader.[1] Unlike traditional androgen receptor inhibitors that merely block the receptor's function, ARV-766 targets the androgen receptor for ubiquitination and subsequent degradation by the proteasome.[1] This mechanism of action makes it effective against wild-type AR as well as clinically relevant AR mutants that confer resistance to existing therapies.[2] Preclinical studies have demonstrated that ARV-766 can significantly inhibit tumor growth in mouse models of prostate cancer.[1] This document provides an overview of the available data on ARV-766 in combination with other prostate cancer therapies, detailed experimental protocols for preclinical evaluation, and visualizations of key pathways and workflows.

Mechanism of Action

ARV-766 is a heterobifunctional molecule designed to simultaneously bind to the androgen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the cell's natural protein disposal system, the proteasome.[1] This degradation of the AR protein itself, rather than just its inhibition, offers a potential advantage in overcoming resistance mechanisms such as AR overexpression or mutations in the ligand-binding domain.[2][3]

Combination Therapy Rationale

The combination of ARV-766 with other prostate cancer therapies, such as abiraterone, is based on a theoretically synergistic relationship.[1] Abiraterone inhibits the synthesis of androgens, the ligands that activate the androgen receptor.[1] Resistance to abiraterone can arise from mechanisms that reactivate AR signaling, including AR upregulation and mutations.[1] By degrading the AR, ARV-766 can counteract these resistance mechanisms, potentially enhancing the efficacy of abiraterone.[1]

Quantitative Data Summary

Clinical trial data for ARV-766, primarily from the Phase 1/2 study (NCT05067140), has shown promising activity, particularly in patients with metastatic castration-resistant prostate cancer (mCRPC) harboring AR ligand-binding domain (LBD) mutations.

Table 1: Clinical Activity of ARV-766 Monotherapy in mCRPC Patients with AR LBD Mutations

MetricValuePatient PopulationSource
Best PSA decline ≥ 50%43%47 evaluable patients[4]
Best PSA decline ≥ 30%51%47 evaluable patients[4]
Objective Response Rate30% (unconfirmed)20 patients with evaluable soft tissue lesions[4]

Table 2: Safety and Tolerability of ARV-766 Monotherapy

Adverse Event MetricValuePatient PopulationSource
Treatment-Emergent AEs leading to dose reduction7%123 patients[4]
Treatment-Emergent AEs leading to discontinuation8%123 patients[4]

Experimental Protocols

Protocol 1: In Vitro Androgen Receptor Degradation Assay

Objective: To determine the efficacy of this compound (ARV-766) in degrading the androgen receptor in prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Cell culture medium (e.g., RPMI-1640) and supplements (e.g., FBS, penicillin/streptomycin)

  • This compound (ARV-766)

  • DMSO (vehicle control)

  • Protease inhibitor cocktail

  • RIPA buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-AR, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture: Culture prostate cancer cells to 70-80% confluency in appropriate medium.

  • Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein amounts for all samples and prepare for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour. d. Incubate the membrane with primary antibodies against AR and β-actin overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

  • Analysis: Quantify the band intensities for AR and β-actin. Normalize the AR band intensity to the corresponding β-actin band intensity to determine the relative AR protein levels.

Protocol 2: Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound (ARV-766) in combination with another therapeutic agent (e.g., abiraterone).

Materials:

  • Prostate cancer cell lines

  • Cell culture medium and supplements

  • This compound (ARV-766)

  • Abiraterone (or other combination agent)

  • DMSO (vehicle control)

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat cells with:

    • This compound alone (various concentrations)

    • Abiraterone alone (various concentrations)

    • This compound and Abiraterone in combination (at fixed or variable ratios)

    • DMSO (vehicle control)

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Proliferation Assay: a. Add the cell proliferation reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for color development. c. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Determine the IC50 values for each agent alone. c. Use software (e.g., CompuSyn) to calculate the combination index (CI) to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Visualizations

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complex Formation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (Cell Proliferation, Survival) ARE->Gene_Transcription Initiates AR_dimer->ARE Binds

Caption: Androgen Receptor (AR) Signaling Pathway.

SARD279_Mechanism_of_Action This compound This compound (ARV-766) AR Androgen Receptor (AR) (Wild-type or Mutant) This compound->AR Binds E3 E3 Ubiquitin Ligase This compound->E3 Recruits Ternary_Complex Ternary Complex (AR-SARD279-E3) AR->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets AR for Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of Action of this compound (ARV-766).

Clinical_Trial_Workflow cluster_patient_selection Patient Selection cluster_treatment Treatment Arms cluster_endpoints Primary Endpoints cluster_secondary_endpoints Secondary Endpoints Patients mCRPC or mCSPC Patients (NHA-naïve for combination) Monotherapy ARV-766 Monotherapy (Dose Escalation & Expansion) Patients->Monotherapy Combination ARV-766 + Abiraterone (Dose Escalation) Patients->Combination Safety Safety & Tolerability (AEs, DLTs) Monotherapy->Safety Efficacy Antitumor Activity (PSA response, ORR) Monotherapy->Efficacy Combination->Safety DDI Drug-Drug Interaction Combination->DDI Combination->Efficacy

Caption: Phase 1/2 Clinical Trial Workflow for ARV-766.

References

Application Notes and Protocols for Studying Androgen Receptor Turnover and Stability with SARD279

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer, making it a primary therapeutic target.[1][2] While traditional therapies focus on inhibiting AR signaling, resistance often develops through mechanisms like AR gene amplification or mutation.[3][4][5][6] An alternative and promising strategy is the targeted degradation of the AR protein. Selective Androgen Receptor Degraders (SARDs) are small molecules designed to induce the destruction of the AR protein, offering a method to overcome resistance.[5][7]

SARD279 is a novel SARD developed by linking a hydrophobic adamantyl group to an AR agonist.[7] This "hydrophobic tagging" approach causes the cell to recognize the AR-SARD279 complex as a misfolded protein, targeting it for degradation through the ubiquitin-proteasome system (UPS).[7] This application note provides an overview of this compound's mechanism and detailed protocols for its use in studying AR turnover and stability.

Mechanism of Action of this compound

This compound induces AR degradation through a distinct mechanism from other degraders like PROTACs. Instead of recruiting a specific E3 ligase via a second ligand, this compound utilizes a hydrophobic tag.[7][8]

  • Binding: The AR ligand portion of this compound binds to the Androgen Receptor.

  • Hydrophobic Tagging: The attached hydrophobic adamantyl group mimics a partially denatured or misfolded protein surface.[7]

  • Cellular Chaperone Recognition: This exposed hydrophobic region is recognized by cellular quality control machinery, specifically the Hsp70/CHIP E3 ubiquitin ligase complex.[7]

  • Ubiquitination: The Hsp70/CHIP complex ubiquitinates the AR, tagging it for destruction.[7]

  • Proteasomal Degradation: The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[1][7]

This process is selective for the AR, as other steroid receptors like the glucocorticoid receptor (GR) are not affected.[7]

SARD279_Mechanism cluster_cell Cellular Environment cluster_chaperone Hsp70/CHIP Complex This compound This compound AR Androgen Receptor (AR) This compound->AR 1. Binding & Hydrophobic Tagging Hsp70 Hsp70 AR->Hsp70 2. Recognition Proteasome 26S Proteasome AR->Proteasome 4. Proteasomal Targeting CHIP CHIP E3 Ligase CHIP->AR 3. Ubiquitination Ub Ubiquitin Ub->CHIP Degraded_AR Degraded Peptides Proteasome->Degraded_AR 5. Degradation CHX_Workflow cluster_workflow CHX Chase Assay Workflow A 1. Seed Cells B 2. Pre-treat with this compound or DMSO (Vehicle) A->B C 3. Add Cycloheximide (CHX) to inhibit translation B->C D 4. Harvest Cells at Time Points (0, 2, 4, 8h) C->D E 5. Lyse Cells & Quantify Protein D->E F 6. Western Blot for AR & Loading Control E->F G 7. Quantify Bands & Calculate AR Half-Life F->G Ubiquitination_Workflow cluster_workflow In-Cell Ubiquitination Assay Workflow A 1. Treat Cells with this compound & Proteasome Inhibitor (MG132) B 2. Lyse Cells in Denaturing RIPA Buffer A->B C 3. Immunoprecipitate (IP) Endogenous AR B->C D 4. Wash IP Beads C->D E 5. Elute Proteins D->E F 6. Western Blot E->F G Blot for Ubiquitin (to detect smear) & AR (to confirm IP) F->G

References

Application Notes and Protocols: Immunohistochemical Analysis of Androgen Receptor in SARD279-Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer and other androgen-dependent diseases.[1][2] Targeted therapies aimed at inhibiting AR signaling are a cornerstone of treatment. SARD279 is a novel Selective Androgen Receptor Degrader (SARD) that functions by inducing the degradation of the AR protein.[1][3][4] Unlike traditional antagonists that merely block AR activity, SARDs like this compound eliminate the receptor protein altogether.[1][3][4] This application note provides a detailed immunohistochemistry (IHC) protocol to visualize and quantify the reduction of AR expression in tissues treated with this compound, offering a robust method to assess its pharmacodynamic effects.

Immunohistochemistry is a powerful technique that allows for the visualization of protein expression within the morphological context of the tissue.[5] This protocol is specifically designed for the detection of AR in formalin-fixed, paraffin-embedded (FFPE) tissue sections and includes critical considerations for studying a protein targeted for degradation.

Mechanism of Action: this compound and AR Degradation

This compound is a hydrophobic tagging-based degrader. It comprises a ligand that binds to the Androgen Receptor linked to a hydrophobic adamantyl group.[6] This hydrophobic tag mimics a misfolded state of the AR protein, triggering the cell's natural quality control machinery.[6][7] This leads to the ubiquitination of the AR protein and its subsequent degradation by the proteasome.[1] The intended outcome of this compound treatment is a significant reduction in the total cellular levels of the AR protein.

Signaling Pathway

The Androgen Receptor signaling pathway plays a crucial role in normal male development and is a key driver in prostate cancer. In the canonical pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to AR in the cytoplasm. This binding event causes a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus.[1][8] Once in the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that promote cell growth and survival.[1][8]

This compound disrupts this pathway by targeting the AR protein for degradation. By eliminating the receptor, it prevents all downstream signaling, irrespective of the presence of androgens.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_dimer AR Dimer AR_HSP->AR_dimer Dimerization Proteasome Proteasome AR_HSP->Proteasome Degradation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation This compound This compound This compound->AR_HSP Binds & Induces Hydrophobic Tagging Ub Ubiquitin ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates AR_dimer_n->ARE Binds

Caption: Androgen Receptor signaling and this compound-mediated degradation.

Experimental Protocol: IHC for AR in FFPE Tissues

This protocol outlines the steps for the immunohistochemical detection of Androgen Receptor in formalin-fixed, paraffin-embedded tissues, with special considerations for evaluating the effect of this compound.

Reagents and Materials

A comprehensive list of necessary reagents and materials is provided in the table below.

Reagent/MaterialSupplier (Example)Catalog Number (Example)
Primary Antibody (Anti-Androgen Receptor)DakoM3562 (Clone AR441)
Cell Signaling Technology5153 (Clone D6F11)
Polymer-HRP Detection SystemDakoK5007
DAB ChromogenDakoK3468
Hematoxylin CounterstainVector LaboratoriesH-3401
Antigen Retrieval Buffer (Citrate, pH 6.0)Thermo Fisher Scientific00-5000
Wash Buffer (PBS or TBS-T)------
Xylene or Xylene Substitute------
Ethanol (100%, 95%, 70%)------
Deionized Water------
Positive Control Slides (Human Prostate Cancer)------
Negative Control Slides (e.g., PC3 cell line)------
Mounting Medium------
Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in citrate buffer (pH 6.0) and heating in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature for at least 20 minutes before proceeding.

  • Peroxidase Block:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer.

  • Blocking:

    • Incubate sections with a protein block or normal serum from the species of the secondary antibody for 10-20 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-AR antibody at an optimized dilution (see table below for starting recommendations).

    • Incubation can be performed for 1 hour at room temperature or overnight at 4°C.

  • Detection System:

    • Rinse slides with wash buffer.

    • Apply the HRP-polymer-conjugated secondary antibody and incubate according to the manufacturer's instructions (typically 30 minutes).

    • Rinse with wash buffer.

  • Chromogen Application:

    • Apply the DAB chromogen solution and incubate for a sufficient time to allow for color development (monitor under a microscope).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

Critical Controls

Proper controls are essential for the accurate interpretation of IHC results, especially when assessing protein degradation.

  • Positive Tissue Control: Use tissue known to express high levels of AR, such as normal prostate tissue or prostate cancer tissue, to validate the staining protocol.[9]

  • Negative Tissue Control: Use tissue known to lack AR expression, such as tissue from an AR-knockout model or a cell line like PC3, to check for non-specific staining.[2][9]

  • No Primary Control: Omit the primary antibody incubation step on a section of the test tissue to ensure that the detection system is not causing non-specific staining.[10]

  • Isotype Control: For monoclonal primary antibodies, incubate a section with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to verify the specificity of the primary antibody.[11][12]

  • Vehicle-Treated Control: This is the most critical control for this specific application. Tissue from a subject/animal treated with the vehicle (the solvent for this compound) must be stained in parallel with the this compound-treated tissue. This allows for a direct comparison and demonstrates that the observed decrease in AR staining is due to the action of this compound and not other experimental variables.

Data Presentation and Quantification

The results of the IHC staining should be evaluated by a qualified pathologist. The primary endpoint is the assessment of AR protein levels, which is expected to be significantly lower in this compound-treated tissues compared to vehicle-treated controls.

Quantitative Analysis

A semi-quantitative analysis using the H-score is recommended for a more objective assessment.[13] The H-score is calculated by multiplying the percentage of positive cells at each staining intensity level by the corresponding intensity score.[13]

H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]

The final H-score will range from 0 to 300.

Summary of IHC Parameters

The following tables provide a summary of typical quantitative parameters for AR IHC.

ParameterRecommended Range/ValueNotes
Tissue Fixation
Fixative10% Neutral Buffered Formalin
Fixation Time12-24 hoursOver-fixation can mask epitopes.
Antigen Retrieval
MethodHeat-Induced Epitope Retrieval (HIER)
BufferCitrate Buffer, pH 6.0
Time and Temperature20-30 minutes at 95-100°C
Antibody Dilutions
Anti-AR (Clone AR441)1:50 - 1:200Optimization is recommended for each new lot.
Anti-AR (Clone D6F11)1:100 - 1:400Optimization is recommended for each new lot.
Incubation Times
Primary Antibody1 hour at RT or Overnight at 4°CLonger incubation may be needed for low-abundance targets.
Secondary Antibody30-60 minutes at RTFollow manufacturer's recommendations.
DAB Chromogen2-10 minutesMonitor visually to avoid over-staining.
Staining IntensityScoreDescription
No staining0No discernible staining in tumor cells.
Weak1+Faint, barely perceptible nuclear staining.
Moderate2+Distinct nuclear staining, but not intense.
Strong3+Intense and dark nuclear staining.

Experimental Workflow

The following diagram illustrates the key steps in the IHC protocol for assessing AR degradation in this compound-treated tissues.

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Analysis Tissue_Collection Tissue Collection (Vehicle & this compound-treated) Fixation Formalin Fixation Tissue_Collection->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (HIER) Deparaffinization->Antigen_Retrieval Blocking Blocking Steps Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (Anti-AR) Blocking->Primary_Ab Detection HRP-Polymer Detection System Primary_Ab->Detection Chromogen DAB Chromogen Detection->Chromogen Counterstain Hematoxylin Counterstain Chromogen->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Imaging Microscopy & Digital Imaging Dehydration->Imaging Quantification Pathologist Review & H-Score Quantification Imaging->Quantification Comparison Compare Vehicle vs. This compound-treated Quantification->Comparison

Caption: Workflow for IHC analysis of AR in this compound-treated tissues.

Conclusion

This detailed protocol provides a robust framework for the immunohistochemical assessment of Androgen Receptor degradation in tissues treated with this compound. By carefully following the outlined steps and including all necessary controls, researchers can obtain reliable and quantifiable data on the in-tissue efficacy of this novel therapeutic agent. The successful application of this protocol will be crucial for the preclinical and clinical development of this compound and other targeted protein degraders.

References

Troubleshooting & Optimization

Troubleshooting SARD279 insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with SARD279 insolubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective androgen receptor (AR) degrader.[1] It belongs to a class of molecules known as Selective Androgen Receptor Degraders (SARDs). SARDs function by inducing the degradation of the AR protein.[2] This is achieved by linking a hydrophobic tag to an AR ligand, which triggers the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to recognize and degrade the AR.[3][4][5] This mechanism is distinct from traditional AR antagonists that merely block the receptor's activity.[2] By eliminating the AR protein, SARDs can overcome resistance mechanisms that arise from AR mutations.[2]

Q2: I am observing precipitation after adding this compound to my cell culture medium. What is the likely cause?

Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its hydrophobic nature. This phenomenon, often termed "precipitation upon dilution," occurs when the compound, initially dissolved in a high-concentration organic solvent stock (like DMSO), is introduced into the aqueous environment of the culture medium where its solubility is significantly lower.[6][7]

Q3: What is the recommended solvent for preparing a this compound stock solution?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[1][7] It is advisable to prepare a stock solution at a concentration at least 1000 times higher than the final desired working concentration in your cell-based assay.[1]

Q4: How should I store the this compound stock solution?

This compound powder is stable at -20°C for up to three years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[8]

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium Upon Dilution

Possible Cause: The aqueous solubility of this compound is exceeded when the DMSO stock is diluted into the cell culture medium.

Troubleshooting Steps:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[9] However, maintaining a minimal level of DMSO can be critical for solubility.[7]

  • Serial Dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your high-concentration this compound stock in pure DMSO to get closer to the final desired concentration.[7]

  • Step-wise Dilution into Medium: Instead of adding the this compound/DMSO stock directly to the full volume of media, add it to a smaller volume of pre-warmed (37°C) medium first, mix gently, and then transfer this to the rest of your cell culture.[1]

  • Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in your cell culture medium can help. Serum proteins, like albumin, can bind to hydrophobic compounds and help keep them in solution.[6][7]

  • Use of Co-solvents or Surfactants: For particularly stubborn solubility issues, consider the use of a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG), or a non-ionic surfactant such as Tween® 20 or Triton™ X-100 at a very low concentration (e.g., 0.01-0.1%).[6] However, it is crucial to test the effect of these additives on your specific cell line in a control experiment.

Issue 2: Inconsistent Results in Cell-Based Assays

Possible Cause: Poor solubility and/or precipitation of this compound is leading to an unknown and variable final concentration of the soluble inhibitor in the assay.[6]

Troubleshooting Steps:

  • Visual Inspection: After adding this compound to your cell culture plates, carefully inspect the wells under a microscope for any signs of precipitation (e.g., crystals or amorphous particles).[6]

  • Solubility Testing: Before conducting your main experiment, perform a simple solubility test. Prepare your this compound dilutions in cell culture medium at the intended concentrations and visually inspect for precipitation over the time course of your experiment.

  • Gentle Heating and Sonication: To aid in the dissolution of the compound when preparing working solutions, you can gently warm the solution in a 37°C water bath and use short bursts of sonication.[1][6] Be cautious with this method, as prolonged or excessive heat can degrade the compound.[6]

  • Lower the Final Concentration: If insolubility persists, the most direct approach is to use a lower final concentration of this compound in your assay.[6]

Data Presentation

Table 1: Biological Activity of this compound

ParameterValueCell LineNotes
DC50 1 µM[2]LNCaP50% degradation concentration.
IC50 156 nM[2]LNCaP50% inhibitory concentration in a reporter assay.

Table 2: General Troubleshooting Parameters for Small Molecule Solubility

ParameterRecommendationRationale
Stock Solution Solvent 100% DMSOHigh organic content maximizes initial solubility.
Stock Concentration ≥1000x final concentrationMinimizes the volume of organic solvent added to the aqueous medium.[1]
Final DMSO Concentration <0.5%Reduces solvent toxicity to cells.[9]
Working Solution Preparation Pre-warm media to 37°CTemperature can affect solubility; avoids shocking the compound with cold liquid.[1]
Serum in Media Test with and without, or at varying concentrationsSerum proteins can bind to and solubilize hydrophobic compounds.[6][10]
Auxiliary Solvents Gentle heating (37°C), sonicationCan aid in dissolving stubborn compounds.[1][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare a 10 mM Stock Solution in DMSO:

    • Centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

    • Based on the molecular weight of this compound (662.77 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

    • Vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in short bursts can also be applied.[6]

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[1][8]

  • Prepare a Working Solution for Cell Culture:

    • Pre-warm your cell culture medium to 37°C.[1]

    • Perform a serial dilution of your 10 mM stock solution in 100% DMSO to get closer to your final working concentration. For example, to achieve a final concentration of 1 µM in your cell culture, you might first dilute the 10 mM stock to 1 mM in DMSO.

    • Add the diluted this compound/DMSO solution to your pre-warmed cell culture medium. For a 1 µM final concentration from a 1 mM stock, this would be a 1:1000 dilution (e.g., 2 µL into 2 mL of medium).[1]

    • Mix immediately by gently swirling or pipetting up and down. Avoid vigorous vortexing which can cause precipitation.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

SARD279_Troubleshooting_Workflow start Start: this compound Insolubility Issue precipitate Precipitation observed in media? start->precipitate stock_prep Review Stock Preparation: - High concentration in 100% DMSO? - Stored correctly (-80°C)? precipitate->stock_prep Yes end_success Success: Soluble this compound precipitate->end_success No dilution_method Optimize Dilution Method: - Pre-warm media to 37°C? - Serial dilution in DMSO first? - Add dropwise with mixing? stock_prep->dilution_method media_comp Modify Media Composition: - Increase serum percentage? - Test serum-free conditions? dilution_method->media_comp aux_methods Use Auxiliary Methods: - Gentle warming (37°C)? - Sonication in short bursts? media_comp->aux_methods lower_conc Consider Lowering Final Concentration aux_methods->lower_conc lower_conc->end_success

Caption: Troubleshooting workflow for this compound insolubility.

SARD279_Mechanism_of_Action cluster_cell Cell This compound This compound Ternary_Complex This compound-AR-E3 Ligase Ternary Complex This compound->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets AR to Degradation AR Degradation Proteasome->Degradation results in

Caption: Simplified signaling pathway of this compound-mediated AR degradation.

References

SARD279 Technical Support Center: Optimizing Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SARD279, a selective androgen receptor (AR) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound for androgen receptor degradation in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Selective Androgen Receptor Degrader (SARD). It is a bifunctional small molecule that induces the degradation of the androgen receptor.[1] It works through a mechanism known as "hydrophobic tagging."[2] One part of the this compound molecule binds to the androgen receptor, while the other part consists of a hydrophobic adamantyl group.[1][2] This hydrophobic tag mimics a misfolded protein, which is then recognized by the cell's natural quality control machinery, specifically the Hsp70/CHIP E3 ubiquitin ligase complex.[1] This complex then polyubiquitinates the androgen receptor, marking it for degradation by the 26S proteasome.[1][3]

Q2: What is the typical effective concentration range for this compound?

The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, a good starting point for optimization is a concentration range from 0.1 µM to 10 µM. The reported DC50 (the concentration at which 50% of the target protein is degraded) for this compound in LNCaP prostate cancer cells is approximately 1 µM after a 24-hour incubation.[1]

Q3: In which cell lines has this compound been shown to be effective?

This compound has been demonstrated to be effective in androgen-dependent prostate cancer cell lines, such as LNCaP.[1] It has also been shown to have antiproliferative activity in cell lines resistant to conventional AR antagonists like enzalutamide (MDV3100), including LNCaP/AR-F876L cells.[1] Its efficacy in other AR-positive cell lines should be determined empirically.

Q4: How is this compound different from PROTACs?

Both SARDs and PROTACs (Proteolysis Targeting Chimeras) are targeted protein degraders, but they utilize different E3 ligases for degradation. This compound, through its hydrophobic tag, co-opts the Hsp70/CHIP E3 ligase complex.[1] In contrast, many common PROTACs are designed to recruit other E3 ligases, such as VHL or Cereblon, to the target protein.[4][5]

Q5: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term use, a stock solution can be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no AR degradation Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 20 µM) to determine the optimal concentration.
Insufficient Incubation Time: The treatment duration may not be long enough to observe significant degradation.Conduct a time-course experiment, treating cells for various durations (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal incubation time.
Cell Line Resistance: The cell line may have low AR expression or a mechanism that confers resistance to this compound-mediated degradation.Verify AR expression levels in your cell line using Western blot or qPCR. Consider using a different AR-positive cell line for comparison.
Compound Instability or Poor Solubility: this compound may have degraded or precipitated in the cell culture medium.Prepare fresh stock solutions of this compound. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells. Visually inspect the medium for any signs of precipitation.[6][7][8][9]
High Background in Western Blot Antibody Issues: The primary or secondary antibody may have non-specific binding.Optimize antibody concentrations and blocking conditions.[10][11] Use a high-quality, validated antibody specific for the androgen receptor.
Washing Steps: Insufficient washing can lead to high background.Increase the number and duration of washing steps after antibody incubations.[11]
Off-Target Effects High this compound Concentration: Using excessively high concentrations may lead to non-specific effects.Use the lowest effective concentration of this compound that achieves the desired level of AR degradation, as determined by your dose-response experiments.
Compound-Specific Effects: The molecule itself might interact with other cellular proteins.Perform proteomic studies to identify potential off-target proteins. Include appropriate negative controls in your experiments, such as treating AR-negative cell lines with this compound to assess for non-AR-mediated effects.[1]
Inconsistent Results Variability in Cell Culture: Differences in cell passage number, confluency, or health can impact experimental outcomes.Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density.
Experimental Technique: Inconsistent reagent preparation or handling can lead to variability.Ensure accurate and consistent preparation of this compound dilutions and other reagents. Standardize all experimental steps.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Degradation and Activity of this compound

Parameter Cell Line Value Reference
DC50 (AR Degradation) LNCaP~1 µM[1]
IC50 (Reporter Assay) 293 cells156 nM[1]
Antiproliferative Activity LNCaPSimilar efficacy to MDV3100[1]

Table 2: Comparison of this compound with other AR-Targeting Compounds

Compound Mechanism Reported DC50 E3 Ligase Recruited Reference
This compound Hydrophobic Tagging~1 µM (LNCaP)Hsp70/CHIP[1]
ARCC-4 (PROTAC) PROTAC5 nM (VCaP)VHL[12]
ARV-110 (PROTAC) PROTAC1 nM (LNCaP, VCaP)VHL[13]
Z15 (SARD) SARD1.05 µM (LNCaP)Proteasome Pathway[14]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for AR Degradation by Western Blot

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time, typically 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the AR band intensity to a loading control (e.g., GAPDH, β-actin).

    • Plot the normalized AR levels against the this compound concentration to determine the DC50 value.

Visualizations

SARD279_Mechanism cluster_cell Cell This compound This compound SARD279_AR This compound-AR Complex This compound->SARD279_AR Binds to AR AR Androgen Receptor (AR) AR->SARD279_AR Hsp70_CHIP Hsp70/CHIP E3 Ligase Complex SARD279_AR->Hsp70_CHIP Recruits PolyUb_AR Polyubiquitinated AR Hsp70_CHIP->PolyUb_AR Polyubiquitinates Ub Ubiquitin Ub->Hsp70_CHIP Proteasome 26S Proteasome PolyUb_AR->Proteasome Targets for Degradation Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of this compound-mediated AR degradation.

Caption: Troubleshooting workflow for low AR degradation.

References

SARD279 off-target effects and how to assess them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SARD279. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the off-target effects of this compound, a selective androgen receptor degrader (SARD). Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: Off-target effects for protein degraders like this compound can stem from several mechanisms:

  • Unintended Protein Degradation: The primary concern is the degradation of proteins other than the androgen receptor (AR). This can happen if this compound facilitates the ubiquitination and subsequent degradation of other proteins.

  • Pharmacological Effects of this compound Components: The molecule itself, including the AR-binding ligand and the hydrophobic degron, may have independent biological activities.

  • "Off-target" Ubiquitination: A ternary complex formed by this compound, an E3 ligase, and a non-target protein could lead to the ubiquitination and degradation of that unintended protein.[1]

  • Perturbation of the Ubiquitin-Proteasome System (UPS): High concentrations or prolonged exposure to this compound could potentially saturate or alter the normal functioning of the UPS.[1]

Q2: How can I experimentally identify potential off-target effects of this compound?

A2: A multi-faceted approach is recommended to comprehensively identify off-target effects.[2] Mass spectrometry-based global proteomics is a powerful, unbiased method to detect changes in the cellular proteome after this compound treatment.[1][3] Key experimental strategies include:

  • Global Proteomics: Techniques such as label-free quantification (LFQ) or isobaric labeling (TMT, iTRAQ) can provide a broad view of protein expression changes.[1]

  • Transcriptomics: RNA-sequencing can help differentiate between protein level changes due to degradation versus transcriptional regulation.[2]

  • Target Engagement Assays: A Cellular Thermal Shift Assay (CETSA) can confirm engagement with potential off-target proteins.[2]

  • Validation with Orthogonal Methods: Techniques like Western blotting should be used to validate findings from proteomics for specific proteins of interest.[2]

Q3: How can I distinguish between direct off-targets and downstream signaling effects in my proteomics data?

A3: Differentiating direct from indirect effects is crucial for accurate interpretation. A time-course proteomics experiment can be very informative. Direct off-targets are likely to show decreased abundance at earlier time points, while downstream signaling effects will likely appear later. Additionally, comparing your results with data from cells where the primary target (AR) is knocked out can help elucidate which effects are AR-dependent.

Q4: What are appropriate controls for my off-target assessment experiments?

A4: The inclusion of proper controls is critical for robust data. Essential controls include:

  • Vehicle Control: (e.g., DMSO) to account for solvent effects.

  • Inactive Control Compound: An ideal negative control would be a structurally similar molecule that does not induce AR degradation. This helps to distinguish effects related to the specific degradation mechanism from other chemical properties of the compound.

  • Competitive AR Agonist: Co-incubation with a competitive AR agonist can help confirm that on-target degradation is due to direct interaction with the AR.[4]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed in Cell-Based Assays

If you observe significant cytotoxicity that cannot be explained by Androgen Receptor (AR) degradation, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Expected Outcome
Off-target protein degradation Perform a global proteomics analysis to identify unintended degraded proteins that may be essential for cell viability.Identification of essential proteins that are degraded, providing a potential explanation for the toxicity.
Off-target pharmacology Test an inactive control compound (if available) that does not degrade AR but is structurally similar to this compound.If the toxicity persists with the inactive control, it suggests an off-target effect independent of AR degradation.
Mitochondrial Toxicity Use assays to measure mitochondrial membrane potential or the production of reactive oxygen species (ROS).Detection of mitochondrial dysfunction as a possible source of cytotoxicity.[1]
Concentration-dependent effects Perform a detailed dose-response analysis to compare the concentration causing toxicity with the DC50 for AR degradation.A significant window between the effective concentration for degradation and the concentration causing toxicity is desirable.

Issue 2: Discrepancy Between On-Target AR Degradation and Phenotypic Outcome

If the observed cellular phenotype does not correlate with the extent of AR degradation, this could indicate the involvement of off-target effects.

Potential Cause Troubleshooting Step Expected Outcome
Off-target effects mediating the phenotype Perform a rescue experiment by overexpressing a drug-resistant mutant of AR.If the phenotype is not reversed, it is likely due to an off-target effect.
Involvement of other signaling pathways Conduct phosphoproteomics or pathway analysis on your global proteomics data to see if other signaling pathways are perturbed.Identification of activated or inhibited pathways that could explain the observed phenotype.
Multimodal mechanism of action This compound's effects may be due to both pharmacological antagonism and AR degradation.[4]The IC50 for reporter gene transactivation may be significantly lower than the DC50 for AR degradation.[4]

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., LNCaP for prostate cancer) to approximately 70-80% confluency.

    • Treat the cells with this compound at an optimal concentration. Include a vehicle control (e.g., DMSO) and an inactive control compound. Use at least three biological replicates per condition.

  • Cell Lysis and Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a standard method like a BCA assay.

  • Protein Digestion:

    • Reduce and alkylate the protein extracts.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Analysis:

    • Process the raw data using software such as MaxQuant to identify and quantify peptides and proteins.

    • Perform statistical analysis to identify proteins with significant changes in abundance between the this compound-treated and control groups.

    • Conduct pathway and gene ontology analysis to understand the biological implications of the observed changes.

Data Presentation Template for Proteomics Results

Protein ID (UniProt)Gene NameFold Change (this compound vs. Vehicle)p-valueBiological Function
P10275AR-2.5<0.001Androgen Receptor Signaling
Example Off-Target 1GENE1-1.8<0.05Function of GENE1
Example Off-Target 2GENE2+1.5<0.05Function of GENE2

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify the engagement of this compound with potential off-target proteins identified through proteomics.

  • Cell Treatment:

    • Treat the cells with this compound or a vehicle control for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes), followed by cooling.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction) and quantify the protein concentration.

  • Western Blot Analysis:

    • Analyze the soluble protein fractions by Western blotting using an antibody specific to the potential off-target protein.

  • Data Analysis:

    • Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Visualizations

Caption: On-target vs. potential off-target degradation by this compound.

Off_Target_Workflow start Start: Observe Unexpected Phenotype or Proactive Screening proteomics Global Proteomics (LC-MS/MS) - this compound vs. Vehicle vs. Inactive Control start->proteomics data_analysis Data Analysis: - Identify significantly altered proteins - Pathway and GO analysis proteomics->data_analysis hit_list Generate Hit List of Potential Off-Targets data_analysis->hit_list validation Orthogonal Validation hit_list->validation wb Western Blot validation->wb Validate Degradation cetsa CETSA for Target Engagement validation->cetsa Confirm Binding functional_assays Functional Assays (e.g., siRNA knockdown of off-target) wb->functional_assays cetsa->functional_assays conclusion Confirm Off-Target and Elucidate Mechanism functional_assays->conclusion

Caption: Experimental workflow for off-target identification.

Troubleshooting_Logic start Unexpected Experimental Result (e.g., high toxicity, altered phenotype) check_on_target Is AR degradation confirmed at the active concentration? start->check_on_target yes_degradation Yes check_on_target->yes_degradation Yes no_degradation No check_on_target->no_degradation No off_target_hypothesis Hypothesize Off-Target Effect yes_degradation->off_target_hypothesis downstream_hypothesis Hypothesize Downstream Effect of AR loss yes_degradation->downstream_hypothesis troubleshoot_assay Troubleshoot Degradation Assay: - Check antibody - Optimize lysis/treatment time no_degradation->troubleshoot_assay run_proteomics Run Global Proteomics off_target_hypothesis->run_proteomics identify_off_targets Identify Potential Off-Targets run_proteomics->identify_off_targets validate Validate Off-Targets (WB, CETSA, functional assays) identify_off_targets->validate pathway_analysis Perform Pathway Analysis on Proteomics/Transcriptomics Data downstream_hypothesis->pathway_analysis

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Overcoming Resistance to SARD279 and other Androgen Receptor Degraders in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to SARD279 and other selective androgen receptor degraders (SARDs) in prostate cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective androgen receptor (AR) degrader. It is a type of molecule known as a hydrophobic tag-based degrader. This compound works by binding to the androgen receptor and inducing its degradation through the ubiquitin-proteasome system.[1][2] This leads to a reduction in the total levels of AR protein in the cell, thereby inhibiting AR signaling and the proliferation of androgen-dependent prostate cancer cells.[1]

Q2: My prostate cancer cell line is showing reduced sensitivity to this compound. What are the common resistance mechanisms?

Resistance to AR-targeted therapies, including SARDs, can arise through several mechanisms:

  • Androgen Receptor (AR) Gene Amplification or Overexpression: An increase in the amount of AR protein can overwhelm the degrader, leading to incomplete degradation and reactivation of AR signaling.

  • AR Gene Mutations: Mutations in the AR ligand-binding domain (LBD), such as the F876L mutation, can alter the binding of AR-targeted drugs. While this compound has been shown to be effective against the MDV3100 (enzalutamide)-resistant F876L mutation, other mutations could potentially arise that affect SARD binding or the degradation process.[1]

  • Expression of AR Splice Variants (AR-Vs): Truncated AR variants that lack the LBD, most notably AR-V7, are constitutively active and do not require androgen binding for their function.[3] Since this compound and many other SARDs target the LBD, they may not be effective at degrading these splice variants.[1] However, some newer degraders have been developed that can also target and degrade AR-V7.[4][5][6]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to become less dependent on AR signaling. These can include the PI3K/Akt/mTOR and MAPK/ERK pathways.[5]

Q3: Which prostate cancer cell lines are suitable for studying this compound resistance?

A panel of prostate cancer cell lines with varying AR status is recommended for these studies:

  • Androgen-Sensitive:

    • LNCaP: Expresses a mutated AR (T878A) and is sensitive to androgens. A good starting point for generating resistance.

    • VCaP: Overexpresses wild-type AR and is highly sensitive to androgens. Useful for studying resistance due to AR amplification.[7]

  • Castration-Resistant:

    • 22Rv1: Expresses both full-length AR and the AR-V7 splice variant, making it a key model for studying resistance mediated by AR-Vs.[4][8]

    • C4-2B: A castration-resistant subline of LNCaP.

  • AR-Negative (for specificity controls):

    • PC-3 and DU145: These cell lines are AR-negative and should not respond to SARDs that specifically target AR.[1][8]

Troubleshooting Guides

Problem 1: Decreased Potency (Increased IC50/DC50) of this compound in Long-Term Cultures
Possible Cause Troubleshooting Step
Development of a resistant cell population.1. Confirm Resistance: Re-evaluate the IC50 for cell proliferation (e.g., using an MTT assay) and the DC50 for AR degradation (via Western blot) compared to the parental cell line. A significant fold-increase indicates resistance. 2. Characterize the Mechanism: Investigate the potential resistance mechanisms (see FAQ Q2). Perform qPCR to check for AR gene amplification, sequence the AR gene for mutations, and use Western blotting to check for the expression of AR-V7. 3. Consider Alternative Degraders: If AR-V7 is expressed, consider testing a degrader known to also target AR-Vs, such as Z15.[4][5][6]
Problem 2: Incomplete AR Degradation Observed by Western Blot
Possible Cause Troubleshooting Step
Suboptimal drug concentration or incubation time.1. Optimize Treatment Conditions: Perform a dose-response and time-course experiment. Test a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) and incubation times (e.g., 4, 8, 12, 24, 48 hours). 2. Ensure Proteasome Function: As a control, co-treat cells with a proteasome inhibitor (e.g., MG132). If this compound's effect is proteasome-dependent, the inhibitor should rescue AR from degradation. 3. Check Lysate Quality: Ensure complete cell lysis and accurate protein quantification.
Problem 3: this compound is effective at degrading AR but has a reduced effect on cell proliferation
Possible Cause Troubleshooting Step
Activation of bypass signaling pathways.1. Investigate Key Survival Pathways: Use Western blotting to examine the phosphorylation status of key proteins in pathways like PI3K/Akt (p-Akt) and MAPK/ERK (p-ERK). 2. Test Combination Therapies: Consider combining this compound with inhibitors of the activated bypass pathways (e.g., a PI3K inhibitor or a MEK inhibitor) to see if this restores sensitivity.

Data Presentation

Table 1: Comparative Efficacy of AR Degraders in Prostate Cancer Cell Lines

CompoundCell LineAR StatusIC50 (µM) - ProliferationDC50 (nM) - AR DegradationReference
This compound LNCaPAR (T878A)~3 (estimated from proliferation curves)1099[1][9]
Z15 LNCaPAR (T878A)~0.22 (AR transcription inhibition)1050[4]
VCaPAR (WT, amplified)1.37Not Specified[4]
22Rv1AR-FL & AR-V73.631160 (AR-FL), 2240 (AR-V7)[4][6]
ARV-110 VCaPAR (WT, amplified)Not Specified<1[10][11]
LNCaPAR (T878A)Not Specified<1[10]
22Rv1AR-FL & AR-V714.85Not Specified[4][6]
ARD-2585 VCaPAR (WT, amplified)Not Specified1.6[7]

Experimental Protocols

Protocol 1: Generation of SARD-Resistant Prostate Cancer Cell Lines

This protocol describes a general method for developing SARD-resistant prostate cancer cell lines through continuous, long-term exposure.

  • Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line (e.g., LNCaP) using a cell proliferation assay (e.g., MTT assay, see Protocol 3).

  • Continuous Dosing: Culture the parental cells in their standard growth medium containing this compound at a concentration of approximately IC20-IC30.

  • Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the concentration of this compound in the culture medium. This process can take several months.

  • Monitoring Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to monitor the development of resistance.

  • Establishment of Resistant Line: A resistant cell line is considered established when a significant (e.g., >5-10 fold) increase in the IC50 is observed.

  • Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.

Protocol 2: Western Blotting for AR Degradation
  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, 22Rv1) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AR (and AR-V7 if using 22Rv1 cells) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the AR protein levels relative to the loading control.

Protocol 3: MTT Cell Proliferation Assay
  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the dose-response curve.

Visualizations

SARD_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds E3_Ligase E3 Ubiquitin Ligase AR->E3_Ligase Recruited by SARD-bound AR Proteasome Proteasome AR->Proteasome Targeted for Degradation AR_translocation AR Translocation & Gene Transcription AR->AR_translocation Blocked Ub Ubiquitin E3_Ligase->AR Ubiquitination Amino_Acids Amino Acids Proteasome->Amino_Acids Degrades AR

Caption: Mechanism of action for this compound-mediated AR degradation.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance SARD_treatment SARD Treatment AR_amp AR Amplification/ Overexpression SARD_treatment->AR_amp Leads to AR_mut AR Mutation SARD_treatment->AR_mut Leads to AR_V7 AR Splice Variants (e.g., AR-V7) SARD_treatment->AR_V7 Leads to Bypass Bypass Pathway Activation SARD_treatment->Bypass Leads to

Caption: Common mechanisms of resistance to SARDs.

Experimental_Workflow start Start with Parental Prostate Cancer Cell Line resistance_dev Develop Resistant Cell Line (Long-term SARD exposure) start->resistance_dev characterization Characterize Resistance Mechanism resistance_dev->characterization western Western Blot (AR, AR-V7, p-Akt) characterization->western qpcr qPCR (AR amplification) characterization->qpcr sequencing Sanger Sequencing (AR mutations) characterization->sequencing overcome Test Strategies to Overcome Resistance western->overcome qpcr->overcome sequencing->overcome alt_degrader Alternative Degrader (e.g., AR-V7 active) overcome->alt_degrader combo_therapy Combination Therapy (e.g., + PI3K inhibitor) overcome->combo_therapy assessment Assess Efficacy alt_degrader->assessment combo_therapy->assessment mtt MTT Assay (Cell Proliferation) assessment->mtt wb_degradation Western Blot (AR Degradation) assessment->wb_degradation

Caption: Experimental workflow for studying and overcoming SARD resistance.

References

SARD279 stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SARD279. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Selective Androgen Receptor Degrader (SARD). It is a heterobifunctional molecule that falls under the category of hydrophobic tagging (HyT) degraders. Its primary function is to induce the degradation of the Androgen Receptor (AR) protein. This compound consists of a high-affinity AR agonist (RU59063) linked to a hydrophobic adamantyl group. This hydrophobic tag mimics a partially unfolded protein, engaging the cell's quality control machinery. This leads to the recruitment of Heat Shock Protein 70 (Hsp70) and subsequently the E3 ubiquitin ligase CHIP, which ubiquitinates the AR, marking it for degradation by the 26S proteasome.

Q2: How should I prepare and store this compound stock solutions?

A2: Proper handling and storage are critical for maintaining the stability and efficacy of this compound. Due to its hydrophobic nature, this compound has low aqueous solubility.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, high-quality Dimethyl Sulfoxide (DMSO).

  • Storage: Aliquot the DMSO stock solution into small, single-use volumes in low-protein-binding tubes to minimize freeze-thaw cycles. For long-term storage, keep these aliquots at -80°C, where they should be stable for up to six months. For short-term storage, -20°C is acceptable. A PROTAC in a DMSO stock solution has been shown to be stable for at least 5 days at room temperature when protected from light.

Q3: How do I prepare working solutions of this compound for cell-based assays?

A3: To avoid precipitation and ensure accurate final concentrations in your experiments, follow these steps:

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm your complete cell culture medium (containing serum, e.g., 10% FBS) to 37°C. The presence of serum can help stabilize the compound in the aqueous environment.

  • Perform serial dilutions of the DMSO stock into the pre-warmed medium to achieve the desired final concentrations.

  • Crucially, add the this compound DMSO stock to the medium dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing. This minimizes the risk of precipitation.

  • Use the prepared working solutions immediately.

  • Ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤0.1%, and not exceeding 0.5%) to prevent solvent-induced cytotoxicity.

Q4: What is the expected outcome of this compound treatment in a responsive cell line?

A4: In androgen-dependent prostate cancer cell lines like LNCaP, successful treatment with this compound should lead to a dose-dependent reduction in AR protein levels. This can be observed by Western blotting. Consequently, this AR degradation should result in the suppression of AR-dependent gene expression and inhibit cell proliferation.[1]

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution
No or reduced AR degradation observed. 1. This compound Degradation: The compound may have degraded due to improper storage or handling.Prepare fresh working solutions from a new aliquot of this compound stock stored at -80°C. Avoid multiple freeze-thaw cycles.
2. This compound Precipitation: The compound may have precipitated out of the cell culture medium, reducing its effective concentration.Ensure the final DMSO concentration is ≤0.5%. Add the DMSO stock to pre-warmed (37°C) media and mix immediately and thoroughly. The presence of serum can also aid solubility.[2]
3. Cell Line Insensitivity: The cell line used may not be sensitive to this compound or may not express sufficient levels of AR or necessary components of the ubiquitin-proteasome system.Use a validated positive control cell line, such as LNCaP, which is known to be responsive to this compound.[1] Confirm AR expression in your cell line via Western blot or qPCR.
4. Incorrect Assay Timing: The time point for analysis may be too early to observe significant degradation.Perform a time-course experiment (e.g., 8, 16, 24, 48 hours) to determine the optimal treatment duration for observing AR degradation in your specific cell model.
High variability between experimental replicates. 1. Inconsistent Dosing: Inaccurate pipetting or precipitation during the preparation of working solutions can lead to inconsistent final concentrations.Re-evaluate your dilution series preparation. Ensure this compound is fully dissolved and mixed in the medium before adding to cells. Prepare a master mix for each concentration to be distributed across replicate wells.
2. Cell Health and Density: Variations in cell seeding density or overall cell health can affect experimental outcomes.Ensure consistent cell seeding density across all wells and plates. Regularly check cells for viability and morphology.
Observed cellular toxicity at high concentrations. 1. Non-specific Cytotoxicity: High concentrations of this compound may induce off-target effects.Determine the dose-response curve for AR degradation and cell proliferation to identify the optimal concentration range that balances efficacy with minimal toxicity.
2. DMSO Toxicity: The concentration of the DMSO vehicle may be too high.Ensure the final DMSO concentration in your culture medium does not exceed 0.5%. Include a vehicle-only (DMSO) control in all experiments.[2]
This compound appears less potent than expected. 1. Hsp90/Hsp70 Levels: The cellular levels of Hsp70, which is recruited by this compound, can influence its activity.Consider co-treatment with an Hsp90 inhibitor like geldanamycin. Hsp90 inhibition can lead to an increase in Hsp70 levels, potentially enhancing this compound-mediated AR degradation.[1]
2. Serum Protein Binding: Components in the fetal bovine serum (FBS) may bind to this compound, reducing its bioavailability.While serum is important for solubility, consider reducing the serum percentage if poor activity is consistently observed, but be mindful of potential precipitation.

This compound Stability and Handling Data

The following table summarizes key stability and handling information for this compound and related hydrophobic degraders.

Parameter Condition Recommendation / Observation Reference
Chemical Structure N/AThis compound links an AR agonist (RU59063) to a hydrophobic adamantyl group via a PEG linker.[1]
Solubility Aqueous MediaPoor solubility.[3]
Organic SolventsSoluble in DMSO.[2]
Long-Term Storage DMSO Stock SolutionAliquot and store at -80°C for up to 6 months.[2]
Short-Term Stability DMSO Stock SolutionStable for at least 5 days at room temperature, protected from light.[4]
Working Solution Cell Culture MediaPrepare fresh and use immediately. Add to pre-warmed media (37°C) with serum and mix vigorously to prevent precipitation.[2]
Freeze-Thaw Cycles DMSO Stock SolutionAvoid repeated cycles as they can lead to degradation.[2]
pH Stability N/AData not available. Assume standard physiological pH (7.2-7.4) is optimal for activity in cell culture.
Light Sensitivity N/AIt is good practice to protect stock solutions from light.[4]

Experimental Protocols

Protocol 1: Western Blot for AR Degradation

This protocol details the steps to quantify the reduction in AR protein levels following this compound treatment.

  • Cell Seeding: Seed LNCaP cells (or another appropriate cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (DMSO, final concentration ≤0.5%). Incubate for 24 hours (or desired time point).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against AR overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) as per manufacturer's instructions.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

Protocol 2: Cell Proliferation Assay

This protocol measures the effect of this compound-induced AR degradation on cell viability and growth.

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 to 120 hours) in a humidified incubator at 37°C, 5% CO₂.

  • Viability Measurement:

    • Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Read the plate on a luminometer or spectrophotometer.

  • Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) using appropriate software (e.g., GraphPad Prism).

Visualizations

SARD279_Mechanism_of_Action cluster_cell Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds Hsp70 Hsp70 AR->Hsp70 Recruits via Hydrophobic Tag Proteasome 26S Proteasome AR->Proteasome Targeted CHIP E3 Ligase (CHIP) Hsp70->CHIP Recruits CHIP->AR Ubiquitination Ub Ubiquitin (Ub) Ub->CHIP Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degrades

Caption: Mechanism of Action for this compound-induced AR degradation.

Troubleshooting_Flowchart Start Start: No/Low AR Degradation Check_Precipitate Check for precipitation in media? Start->Check_Precipitate Yes_Precipitate Yes Check_Precipitate->Yes_Precipitate Yes No_Precipitate No Check_Precipitate->No_Precipitate No Remake_Solution Remake working solution: - Use pre-warmed media - Mix vigorously - Ensure DMSO <= 0.5% Yes_Precipitate->Remake_Solution Check_Storage Check compound storage? No_Precipitate->Check_Storage Yes_Improper Improper (e.g., >5 freeze-thaws) Check_Storage->Yes_Improper Improper No_Improper Proper (Stored at -80°C) Check_Storage->No_Improper Proper Use_New_Aliquot Use a fresh aliquot of this compound stock Yes_Improper->Use_New_Aliquot Check_Controls Check positive controls? (e.g., LNCaP cells) No_Improper->Check_Controls Controls_Fail Controls also fail Check_Controls->Controls_Fail Fail Controls_Work Controls work Check_Controls->Controls_Work Work Systemic_Issue Potential systemic issue: - Antibody problem - Reagent failure Controls_Fail->Systemic_Issue Cell_Line_Issue Issue is likely cell-line specific: - Confirm AR expression - Test different time points Controls_Work->Cell_Line_Issue

Caption: Troubleshooting flowchart for this compound experiments.

References

Interpreting unexpected results in SARD279 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SARD279 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and unexpected outcomes that may be encountered during experiments with this compound, a selective androgen receptor (AR) degrader.

Issue / QuestionPotential Cause(s)Troubleshooting Steps
1. No or weak AR degradation observed after this compound treatment. Insufficient Drug Concentration or Incubation Time: The concentration of this compound may be too low, or the treatment duration too short to induce detectable degradation.- Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 50 µM). - Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to determine the optimal treatment duration.
Low Expression of AR or Necessary E3 Ligase Components: The cell line used may not express sufficient levels of the androgen receptor or components of the Hsp70/CHIP E3 ligase complex required for this compound-mediated degradation.[1]- Confirm AR expression in your cell line via Western blot. - Verify the expression of key machinery components like Hsp70 and CHIP if degradation remains elusive.
Proteasome Inhibition: Cellular stress or other experimental conditions might be inhibiting the proteasome, which is essential for the degradation of the ubiquitinated AR.- As a positive control for proteasome-dependent degradation, co-treat cells with a known proteasome inhibitor (e.g., MG132). A rescue of AR degradation would confirm the pathway.
2. Inhibition of AR signaling is observed, but AR degradation is minimal. Multimodal Mechanism of Action: this compound can act as a pharmacological antagonist of AR signaling at concentrations lower than those required for robust degradation. The IC50 for reporter gene inhibition (156 nM) is approximately 10-fold lower than the DC50 for AR degradation (~1 µM).[1]- Be aware that potent inhibition of AR-dependent gene expression can occur with minimal AR protein loss. - To dissect the two effects, perform both a reporter gene assay and a Western blot for AR levels at the same concentrations.
This compound is constructed from an AR agonist (RU59063): While designed as a degrader, the parent molecule is an agonist.[1]- This is an expected property. Despite its agonist backbone, this compound functions as an antagonist and degrader, effectively blocking AR transactivation.[1]
3. Decreased AR degradation at high concentrations of this compound (the "Hook Effect"). Formation of Unproductive Binary Complexes: At very high concentrations, this compound may form binary complexes with either AR or the E3 ligase machinery separately, preventing the formation of the productive ternary complex required for degradation.- Perform a wide dose-response curve, including concentrations up to 50-100 µM, to identify the bell-shaped curve characteristic of the hook effect. - For routine experiments, use this compound at or below the optimal concentration for maximal degradation (Dmax).
4. This compound shows reduced efficacy in certain cell lines. Resistance Mechanisms: The cell line may have developed resistance to AR-targeted therapies. Common mechanisms include the expression of AR splice variants (e.g., AR-V7) that lack the ligand-binding domain, or mutations that alter drug binding.- this compound is designed to overcome resistance from the F876L mutation.[1] - Note that this compound is not expected to degrade AR splice variants lacking the ligand-binding domain, as it requires this domain for initial binding.
Cell Line Specific Differences: The intrinsic cellular machinery for protein degradation can vary between cell lines.- Ensure the selected cell line is appropriate for the study and that baseline AR expression is confirmed.
5. Unexpected cytotoxicity or off-target effects are observed. Hydrophobic Tag-Mediated Effects: The adamantyl hydrophobic tag, while promoting degradation, could potentially lead to off-target interactions or cellular stress at high concentrations.- To confirm that the observed phenotype is due to AR degradation, use AR-negative cell lines (e.g., PC3) as a negative control. This compound should not affect the proliferation of these cells.[1] - Perform cell viability assays (e.g., MTT, CellTiter-Glo) in parallel with degradation experiments to monitor for non-specific toxicity.

Quantitative Data Summary

The following table summarizes key quantitative values for this compound from published literature.

ParameterValueCell LineAssayReference
DC50 (50% Degradation Concentration)~1 µMLNCaPImmunoblot[1]
IC50 (50% Inhibitory Concentration)156 nMHEK293TARE-driven Luciferase Reporter Assay[1]

Key Experimental Protocols

Immunoblotting for AR Degradation

This protocol is for assessing the levels of androgen receptor protein following treatment with this compound.

Materials:

  • LNCaP cells (or other relevant prostate cancer cell line)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-AR, Anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding: Plate LNCaP cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-AR antibody overnight at 4°C. Incubate a separate membrane or the same membrane after stripping with a loading control antibody.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software and normalize AR levels to the loading control.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of androgen-dependent prostate cancer cells.

Materials:

  • LNCaP cells

  • RPMI-1640 medium with 5% charcoal-stripped FBS (to remove exogenous androgens)

  • R1881 (synthetic androgen)

  • This compound and MDV3100 (enzalutamide) as a comparator

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or crystal violet)

Procedure:

  • Cell Seeding: Seed LNCaP cells in 96-well plates in RPMI with 5% charcoal-stripped FBS.

  • Androgen Stimulation: Supplement the media with 1 nM R1881 to stimulate AR-dependent proliferation.[1]

  • Treatment: Add serial dilutions of this compound, MDV3100, or vehicle control to the wells.

  • Incubation: Incubate the plates for a designated period (e.g., 7 days).[1]

  • Measurement: Measure cell proliferation using a suitable cell viability reagent according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curves to determine the anti-proliferative efficacy.

AR-Driven Luciferase Reporter Assay

This assay quantifies the ability of this compound to inhibit the transcriptional activity of the androgen receptor.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS

  • AR expression plasmid

  • Androgen Response Element (ARE)-driven firefly luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • R1881

  • This compound

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Transfection: Co-transfect HEK293T cells in a multi-well plate with the AR expression plasmid, ARE-luciferase reporter, and Renilla luciferase plasmid.

  • Treatment: After 24 hours, treat the cells with this compound at various concentrations in the presence of an AR agonist like R1881.

  • Incubation: Incubate for an additional 24 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the this compound concentration to determine the IC50 value.[1]

Visualizations

SARD279_Mechanism cluster_cytoplasm Cytoplasm cluster_degradation Degradation Machinery This compound This compound AR_HSP90 AR-Hsp90 Complex This compound->AR_HSP90 Binds to AR AR Androgen Receptor (AR) HSP90 Hsp90 SARD_AR_Complex This compound-AR Complex (Unfolded-like state) AR_HSP90->SARD_AR_Complex Conformational Change & Hsp90 Dissociation Ub_AR Polyubiquitinated AR SARD_AR_Complex->Ub_AR Recruits HSP70_CHIP Hsp70-CHIP (E3 Ligase Complex) HSP70_CHIP->Ub_AR Ubiquitination Ub Ubiquitin Ub->HSP70_CHIP Proteasome Proteasome Degraded_AR Degraded Peptides Proteasome->Degraded_AR Degrades AR Ub_AR->Proteasome Targeted for Degradation

Caption: Mechanism of this compound-mediated Androgen Receptor degradation.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_actions Troubleshooting Actions Start Unexpected Result Observed Check_Degradation Q: No/Weak AR Degradation? Start->Check_Degradation Check_Signaling Q: Signaling Inhibition > Degradation? Check_Degradation->Check_Signaling No Action_DoseTime Perform Dose-Response & Time-Course Western Blot Check_Degradation->Action_DoseTime Yes Check_Hook Q: Degradation decreases at high [C]? Check_Signaling->Check_Hook No Action_Multimodal Acknowledge Multimodal Action (Antagonism + Degradation) Check_Signaling->Action_Multimodal Yes Action_HookCurve Run Wide Dose-Response Curve to Confirm Hook Effect Check_Hook->Action_HookCurve Yes Action_Resistance Investigate Resistance (e.g., AR-V7 expression) Check_Hook->Action_Resistance No Action_CellLine Verify AR/E3 Ligase Expression in Cell Line Action_DoseTime->Action_CellLine End Interpretation Refined Action_CellLine->End Action_Multimodal->End Action_HookCurve->End Action_OffTarget Use AR-negative cells; Run viability assays Action_Resistance->Action_OffTarget If no known resistance Action_Resistance->End Action_OffTarget->End

Caption: Troubleshooting workflow for unexpected this compound results.

References

Technical Support Center: SARD279 Androgen Receptor Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in androgen receptor (AR) degradation assays using SARD279.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it mediate Androgen Receptor (AR) degradation?

This compound is a Selective Androgen Receptor Degrader (SARD). It is a bifunctional molecule that consists of an AR ligand (RU59063) linked to a hydrophobic adamantyl group. This hydrophobic tag mimics a partially denatured or misfolded state of the AR protein upon binding. This altered conformation is recognized by the cell's quality control machinery, specifically engaging the Hsp70 chaperone and its associated E3 ubiquitin ligase, CHIP. This leads to the ubiquitination of the AR protein and its subsequent degradation by the proteasome.[1]

Q2: What is the expected potency of this compound in AR degradation and cell viability assays?

The potency of this compound can vary depending on the cell line and experimental conditions. Published data indicates the following:

Assay TypeCell LineValueReference
AR Degradation (DC50) LNCaP~1 µM[1]
AR Reporter Assay (IC50) -156 nM

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

For comparison, other AR degraders have shown the following potencies in various prostate cancer cell lines:

CompoundAssay TypeLNCaPVCaP22Rv1Reference
Z15 AR Degradation (DC50)1.05 µM-1.16 µM (AR), 2.24 µM (AR-V7)[2][3]
Z15 Cell Viability (IC50)-1.37 µM3.63 µM[2][4]
ARV-110 Cell Viability (IC50)-0.86 µM14.85 µM[2][4]
PSMA-ARD-203 AR Degradation (DC50)44.38 ± 18.05 nM21.86 ± 13.40 nM50.19 ± 13.78 nM[5]

Q3: How does this compound affect the expression of AR target genes?

By degrading the AR protein, this compound is expected to downregulate the expression of AR target genes. Key AR target genes commonly monitored include Prostate-Specific Antigen (PSA), Transmembrane Protease, Serine 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5).[6][7][8][9][10][11] A reduction in the mRNA and protein levels of these genes following this compound treatment would indicate successful AR degradation and inhibition of AR signaling.

Troubleshooting Inconsistent this compound Results

Inconsistent results in AR degradation assays with this compound can arise from several factors, ranging from experimental technique to the inherent biology of the system. This guide provides a structured approach to troubleshooting.

Workflow for Troubleshooting Inconsistent AR Degradation

G cluster_start cluster_experimental Experimental & Technical Factors cluster_biological Biological & Compound-Related Factors cluster_western_solutions cluster_reagent_solutions cluster_cell_solutions cluster_compound_solutions cluster_cellular_solutions cluster_offtarget_solutions start Inconsistent AR Degradation with this compound western_blot Western Blot Inconsistency start->western_blot Check first reagent_quality Reagent Quality & Handling start->reagent_quality cell_culture Cell Culture Variability start->cell_culture compound_issues This compound Compound Issues start->compound_issues cellular_state Cellular State & Response start->cellular_state off_target Off-Target Effects start->off_target wb_sol1 Optimize protein loading & transfer conditions. western_blot->wb_sol1 wb_sol2 Validate antibody specificity & optimize concentration. western_blot->wb_sol2 wb_sol3 Ensure consistent sample preparation. western_blot->wb_sol3 reagent_sol1 Confirm this compound integrity (e.g., via LC-MS). reagent_quality->reagent_sol1 reagent_sol2 Prepare fresh this compound solutions for each experiment. reagent_quality->reagent_sol2 reagent_sol3 Use high-quality, validated antibodies. reagent_quality->reagent_sol3 cell_sol1 Standardize cell passage number (low passage recommended). cell_culture->cell_sol1 cell_sol2 Ensure consistent cell confluency at time of treatment. cell_culture->cell_sol2 cell_sol3 Perform routine mycoplasma testing. cell_culture->cell_sol3 compound_sol1 Assess this compound solubility in culture media. compound_issues->compound_sol1 compound_sol2 Test for potential aggregation (e.g., DLS). compound_issues->compound_sol2 compound_sol3 Optimize concentration and incubation time. compound_issues->compound_sol3 cellular_sol1 Verify AR expression levels in your cell line stock. cellular_state->cellular_sol1 cellular_sol2 Consider cell line-specific differences in ubiquitin- proteasome system activity. cellular_state->cellular_sol2 offtarget_sol1 Evaluate cytotoxicity at higher concentrations. off_target->offtarget_sol1 offtarget_sol2 Use proteomics to assess global protein changes. off_target->offtarget_sol2

Caption: Troubleshooting workflow for inconsistent this compound results.

Detailed Troubleshooting Guide

1. Western Blot Inconsistency

Potential Cause Troubleshooting Steps
Uneven Protein Loading - Accurately quantify total protein concentration in lysates using a reliable method (e.g., BCA assay). - Load equal amounts of total protein for all samples. - Use a loading control (e.g., GAPDH, β-actin, or total protein stain) to verify even loading.
Inefficient Protein Transfer - Optimize transfer time and voltage/current based on the molecular weight of AR (~110 kDa). - Ensure good contact between the gel and membrane, removing any air bubbles. - Use a PVDF membrane with a 0.45 µm pore size for better retention of large proteins.
Antibody Issues - Use a validated primary antibody specific for AR. - Optimize primary and secondary antibody concentrations and incubation times. - Ensure the secondary antibody is appropriate for the primary antibody species.
Signal Detection Problems - Use a fresh ECL substrate. - Optimize exposure time to avoid signal saturation.

2. Reagent Quality and Handling

Potential Cause Troubleshooting Steps
This compound Degradation - Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions from the stock for each experiment. - If degradation is suspected, verify the integrity of the compound using analytical methods like LC-MS.
Inconsistent Reagent Quality - Use high-purity solvents and reagents for all buffers and solutions. - Ensure consistency in the source and lot number of critical reagents like antibodies and cell culture media.

3. Cell Culture Variability

Potential Cause Troubleshooting Steps
High Cell Passage Number - Use cells with a low passage number (ideally <20) for all experiments.[12][13][14] High-passage cells can exhibit altered gene expression, including AR levels, and reduced sensitivity to treatments.[12][13][14] - Thaw a fresh vial of low-passage cells if you have been continuously culturing them for an extended period.
Inconsistent Cell Confluency - Seed cells at a consistent density to ensure they reach a similar confluency (e.g., 70-80%) at the time of this compound treatment. Cell-cell contact can influence signaling pathways and protein expression.
Mycoplasma Contamination - Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and experimental outcomes.
Serum Variability - Use the same lot of fetal bovine serum (FBS) for a set of experiments to minimize variability. Serum components can affect cell growth and drug activity.[15]

4. This compound Compound-Specific Issues

Potential Cause Troubleshooting Steps
Poor Solubility/Aggregation - this compound is a hydrophobic molecule and may have limited solubility in aqueous media.[16] - Ensure complete dissolution of the this compound stock in a suitable solvent (e.g., DMSO). - When preparing working dilutions in cell culture media, vortex or mix thoroughly. - Visually inspect for any precipitation after adding this compound to the media. - Consider using techniques like dynamic light scattering (DLS) to check for aggregation in solution.
Suboptimal Concentration or Incubation Time - Perform a dose-response experiment to determine the optimal concentration of this compound for AR degradation in your specific cell line. - Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration for observing maximal AR degradation.

5. Cellular State and Response

Potential Cause Troubleshooting Steps
Variable AR Expression - AR expression can vary with cell density and passage number.[6] Ensure consistent cell culture practices as mentioned above. - Always include an untreated control in your Western blot to assess the baseline AR level in each experiment.
Cell Line-Specific Differences - Different prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) have different genetic backgrounds, AR expression levels, and expression of AR splice variants (like AR-V7 in 22Rv1).[2][17] These differences can impact the efficacy of this compound. - Be aware of the specific characteristics of the cell line you are using and interpret the results accordingly.

Experimental Protocols

AR Degradation Assay by Western Blot
  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against AR (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the AR signal to a loading control.

Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

  • This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations.

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a CellTiter-Glo® luminescent assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflow Diagrams

This compound-Mediated AR Degradation Pathway```dot

G This compound This compound SARD_AR_complex This compound-AR Complex (Misfolded Conformation) This compound->SARD_AR_complex AR Androgen Receptor (AR) AR->SARD_AR_complex Hsp70_CHIP Hsp70/CHIP (E3 Ligase Complex) SARD_AR_complex->Hsp70_CHIP recruits Ubiquitination AR Ubiquitination Hsp70_CHIP->Ubiquitination mediates Proteasome Proteasome Ubiquitination->Proteasome targets to Degradation AR Degradation Proteasome->Degradation results in

Caption: Workflow for assessing this compound-mediated AR degradation.

References

Addressing variability in cell response to SARD279 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SARD279, a selective androgen receptor degrader (SARD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule designed to selectively induce the degradation of the Androgen Receptor (AR), a key driver of prostate cancer cell proliferation.[1][2] It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that brings the target protein (AR) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[3][4][5] This mechanism of action allows this compound to overcome resistance mechanisms associated with traditional AR antagonists.[1][2]

Q2: In which cell lines is this compound expected to be effective?

A2: this compound is effective in androgen-dependent prostate cancer cell lines that express the androgen receptor. A commonly used and responsive cell line is the LNCaP human prostate cancer cell line.[1] It has also been shown to be effective in LNCaP cells engineered to express the MDV3100/enzalutamide-resistant AR-F876L mutation.[1] Conversely, it is not expected to affect the proliferation of AR-independent cell lines such as HEK293T and PC3.[1]

Q3: What are the typical IC50 and DC50 values for this compound in LNCaP cells?

A3: In LNCaP cells, this compound has been reported to have an IC50 (inhibitory concentration 50%) of approximately 156 nM in a reporter assay and a DC50 (degradation concentration 50%) of about 1 µM for AR protein degradation.[1] It's important to note that these values can vary depending on experimental conditions.

Q4: Can this compound overcome resistance to conventional anti-androgen therapies?

A4: Yes, this compound is designed to overcome resistance to therapies like MDV3100 (enzalutamide).[1] For instance, it can effectively inhibit the proliferation of cells with the AR-F876L mutation, which confers resistance to MDV3100 by converting it into an agonist.[1] By degrading the entire AR protein, this compound circumvents resistance mechanisms that rely on the ligand-binding domain.[1][2]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Higher than expected IC50 or DC50 values.

Potential Causes & Solutions

CauseRecommended Action
Cell Passage Number High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage range for all experiments.[6][7]
Cell Health and Confluency Ensure cells are healthy, free of contamination (e.g., mycoplasma), and seeded at an appropriate density. Over-confluent or stressed cells can exhibit altered drug sensitivity.[8]
Compound Integrity Verify the purity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound. Consider purchasing a new batch if in doubt.
Assay Duration The time required to observe AR degradation and subsequent effects on cell viability may vary. Optimize the incubation time with this compound. A 24-hour incubation is a common starting point for degradation studies.[1]
Serum Lot Variability Different lots of fetal bovine serum (FBS) can contain varying levels of androgens and other factors that may influence AR signaling and this compound efficacy. Use charcoal-stripped FBS to minimize the impact of exogenous androgens.[1]
Issue 2: Inconsistent or variable results between experiments.

Potential Causes & Solutions

CauseRecommended Action
Pipetting Inaccuracy Inconsistent dispensing of cells or reagents can introduce significant variability. Ensure pipettes are calibrated and use consistent pipetting techniques.[7]
Uneven Cell Seeding An uneven distribution of cells across the plate can lead to variable results. Mix cell suspensions thoroughly before and during plating.[9]
Edge Effects in Microplates Evaporation from wells on the edge of a microplate can concentrate media components and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
Inconsistent Incubation Conditions Fluctuations in temperature and CO2 levels can impact cell growth and drug response. Ensure your incubator is properly calibrated and maintained.
Issue 3: No significant AR degradation observed.

Potential Causes & Solutions

CauseRecommended Action
Insufficient Drug Concentration The concentration of this compound may be too low to induce detectable degradation. Perform a dose-response experiment with a wider concentration range.
Suboptimal Lysis Buffer The buffer used to lyse cells for western blotting may not be efficiently extracting nuclear proteins like AR. Ensure your lysis buffer is appropriate for nuclear protein extraction and contains protease inhibitors.
Inefficient Proteasome Activity If the ubiquitin-proteasome system is compromised in your cells, AR degradation will be impaired. As a control, you can co-treat with a proteasome inhibitor (e.g., MG132) to see if AR levels are restored.
Low AR Expression The cell line being used may have very low endogenous levels of AR, making it difficult to detect changes in protein levels. Confirm AR expression in your cell line using a positive control.

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% charcoal-stripped FBS. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Add the diluted compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Western Blotting for AR Degradation
  • Cell Seeding and Treatment: Seed LNCaP cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound or a vehicle control for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AR overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathways and Workflows

This compound Mechanism of Action

SARD279_Mechanism This compound This compound Ternary_Complex Ternary Complex (AR-SARD279-E3 Ligase) This compound->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation Proteolysis Cell_Proliferation Inhibition of Cell Proliferation Degradation->Cell_Proliferation

Caption: this compound induces AR degradation via the ubiquitin-proteasome system.

Troubleshooting Workflow for Inconsistent this compound Efficacy

Troubleshooting_Workflow Start Inconsistent this compound Efficacy Observed Check_Reagents Verify Compound Integrity and Concentration Start->Check_Reagents Check_Cells Assess Cell Health, Passage, and Density Start->Check_Cells Check_Protocol Review Assay Protocol (Incubation Time, Seeding) Start->Check_Protocol Analyze_Data Re-analyze Data (Normalization, Controls) Check_Reagents->Analyze_Data Check_Cells->Analyze_Data Check_Protocol->Analyze_Data Check_Equipment Calibrate Pipettes and Incubator Redesign_Experiment Redesign Experiment with Optimized Parameters Check_Equipment->Redesign_Experiment Analyze_Data->Check_Equipment

Caption: A systematic workflow for troubleshooting variable this compound results.

References

Validation & Comparative

Validating SARD279-Induced Androgen Receptor Degradation: A Comparative Guide with Cycloheximide Chase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of the Androgen Receptor (AR) has emerged as a promising therapeutic strategy for prostate cancer, particularly in castration-resistant forms of the disease. Selective Androgen Receptor Degraders (SARDs) and Proteolysis-Targeting Chimeras (PROTACs) represent two key classes of molecules driving this approach. This guide provides a comparative analysis of SARD279, a hydrophobic tagging-based degrader, with alternative AR degraders, and details the use of the cycloheximide chase assay for validating their mechanism of action.

Performance Comparison of AR Degraders

The efficacy of different AR degraders can be quantified by parameters such as the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the impact on the protein's half-life. The following table summarizes available data for this compound and its alternatives.

CompoundTypeDC50DmaxAR Half-Life ReductionCell Line(s)
This compound SARD (Hydrophobic Tagging)1 µM[1]Not ReportedData not availableLNCaP[1]
ARCC-4 PROTAC5 nM[2]>95%[2]Data not available, but >98% degradation in 12h[2]VCaP, LNCaP[2][3]
Z15 SARDNot ReportedNot ReportedAccelerated AR degradation observed[4]LNCaP[4]
UT-155 SARDNot ReportedNot ReportedReduced from ~10h to ~2h[5]LNCaP[5]

Mechanism of Action: SARDs vs. PROTACs

The underlying mechanisms by which SARDs like this compound and PROTACs like ARCC-4 induce AR degradation are distinct.

This compound: Hydrophobic Tagging

This compound functions by attaching a hydrophobic adamantyl group to an AR ligand.[1] This "hydrophobic tag" is thought to induce misfolding of the AR protein, marking it for recognition and degradation by the cellular ubiquitin-proteasome system (UPS).[6]

SARD279_Mechanism This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR Tagged_AR This compound-AR Complex (Hydrophobically Tagged) AR->Tagged_AR UPS Ubiquitin-Proteasome System (UPS) Tagged_AR->UPS Recognized & Ubiquitinated Degraded_AR Degraded AR Fragments UPS->Degraded_AR Degrades AR

Caption: this compound-induced AR degradation pathway.

ARCC-4: PROTAC-mediated Degradation

ARCC-4 is a heterobifunctional molecule that acts as a bridge between the AR and an E3 ubiquitin ligase, specifically Von Hippel-Lindau (VHL).[7] By bringing the E3 ligase in close proximity to the AR, ARCC-4 facilitates the ubiquitination of AR, signaling it for proteasomal degradation.[7]

ARCC4_Mechanism cluster_0 Ternary Complex Formation ARCC4 ARCC-4 (PROTAC) AR Androgen Receptor (AR) ARCC4->AR Binds AR VHL VHL E3 Ligase ARCC4->VHL Recruits VHL Ub_AR Ubiquitinated AR AR->Ub_AR Ubiquitin Ubiquitin VHL->Ubiquitin Ubiquitin->AR Ubiquitination Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR

Caption: ARCC-4 PROTAC mechanism of action.

Experimental Protocol: Cycloheximide Chase Assay for AR Degradation

A cycloheximide (CHX) chase assay is a standard method to determine the half-life of a protein by inhibiting new protein synthesis and observing the rate of degradation of the existing protein pool.[8]

Objective: To validate that the reduction in AR protein levels upon treatment with a degrader (e.g., this compound) is due to enhanced degradation rather than inhibition of synthesis.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

  • Cycloheximide (CHX) solution (e.g., 100 µg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes

  • Primary antibodies: anti-AR and anti-loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate LNCaP cells at an appropriate density in multi-well plates and allow them to adhere and grow for 24-48 hours.

  • Treatment: Treat the cells with the desired concentration of the AR degrader (e.g., this compound) or vehicle control for a predetermined time (e.g., 4 hours) to induce AR degradation.

  • Cycloheximide Addition: Add cycloheximide to all wells to a final concentration of 20-100 µg/mL to block new protein synthesis.[9] This marks the 0-hour time point.

  • Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8, 12 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them using lysis buffer containing protease inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with primary antibodies against AR and a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for AR and the loading control at each time point using densitometry software.

    • Normalize the AR band intensity to the corresponding loading control intensity.

    • Plot the normalized AR protein levels against time for both the vehicle- and degrader-treated groups.

    • Calculate the half-life of AR in each condition by fitting the data to a one-phase decay curve. A significant reduction in the AR half-life in the presence of the degrader compared to the vehicle control validates its degradation-inducing activity.

CHX_Workflow start Seed Prostate Cancer Cells (e.g., LNCaP) treat Treat with AR Degrader (e.g., this compound) or Vehicle start->treat add_chx Add Cycloheximide (CHX) to all wells (t=0) treat->add_chx time_course Harvest Cells at Multiple Time Points (0, 2, 4, 6, 8h) add_chx->time_course lysis Cell Lysis and Protein Quantification time_course->lysis western Western Blot for AR and Loading Control lysis->western analysis Densitometry Analysis and Half-Life Calculation western->analysis end Validate AR Degradation analysis->end

Caption: Cycloheximide chase assay workflow.

This guide provides a framework for comparing this compound with other AR degraders and for experimentally validating their mechanism of action. The provided protocols and diagrams are intended to be a starting point for researchers to design and execute their own experiments in the dynamic field of targeted protein degradation.

References

SARD279 vs. AR-Targeted PROTACs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of SARD279 and Androgen Receptor (AR)-targeted Proteolysis Targeting Chimeras (PROTACs), two distinct classes of molecules designed to degrade the androgen receptor, a key driver in prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical and clinical data, and the experimental protocols used for their evaluation.

Mechanism of Action

This compound: Inducing AR Degradation via Hydrophobic Tagging

Selective Androgen Receptor Degraders (SARDs) like this compound operate by attaching a hydrophobic adamantyl group to an AR ligand. This "hydrophobic tagging" is hypothesized to induce a conformational change in the AR protein, leading to its recognition and subsequent degradation by the cellular protein quality control machinery, potentially involving heat shock proteins.[1][2][3]

AR-Targeted PROTACs: Hijacking the Ubiquitin-Proteasome System

AR-targeted PROTACs are bifunctional molecules that consist of a ligand that binds to the AR, a linker, and a ligand that recruits an E3 ubiquitin ligase.[4][5][6] This proximity induces the ubiquitination of the AR, marking it for degradation by the 26S proteasome.[4][5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple AR proteins.[5]

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies of this compound and AR-targeted PROTACs are limited. However, a comparative analysis of their reported in vitro and in vivo activities provides valuable insights into their relative potencies and efficacies.

In Vitro Potency
Compound/ClassCell LineDC50 (AR Degradation)IC50 (Cell Proliferation)Notes
This compound LNCaP~1 µM[1]Similar to MDV3100 (enzalutamide)[1]The IC50 for blocking AR transactivation was ~156 nM, suggesting a multimodal action.[1]
SARD033 (another SARD)LNCaP~2 µM[1]Similar to MDV3100 (enzalutamide)[1]
AR-Targeted PROTACs (general) LNCaP, VCaP, 22Rv1As low as 1 nM[7]-Demonstrates significantly higher potency in AR degradation compared to SARDs.
ARV-110 (Bavdegalutamide) LNCaP, VCaP~1 nM[8]50-100 times more potent than enzalutamide in inducing apoptosis.[8]Selectively degrades AR over other receptors like the glucocorticoid receptor.[8]
In Vivo Efficacy
Compound/ClassXenograft ModelDosingTumor Growth Inhibition (TGI)Key Findings
This compound LNCaPNot specified in available abstractsShowed antiproliferative activity, especially in the presence of low androgen levels, where MDV3100 was less effective.[1]-
ARV-110 (Bavdegalutamide) VCaP0.1, 0.3, 1, 3 mg/kg (oral)20%, 69%, 101%, 109% respectively[8]At 1 mg/kg, ARV-110 showed 101% TGI compared to 79% for enzalutamide.[8] In a non-castrated mouse model where enzalutamide was ineffective, ARV-110 demonstrated significant TGI.[8]
ARV-110 (Bavdegalutamide) Enzalutamide- and abiraterone-resistant modelsNot specified in available abstractsRobust tumor growth inhibition.[9][10]Demonstrates efficacy in models of acquired resistance to standard-of-care AR inhibitors.[9][10]

Clinical Landscape of AR-Targeted PROTACs

Several AR-targeted PROTACs have advanced into clinical trials, demonstrating promising anti-tumor activity in patients with metastatic castration-resistant prostate cancer (mCRPC).

CompoundPhase of DevelopmentKey Clinical Findings
ARV-110 (Bavdegalutamide) Phase II[11][12]Showed clinical activity in heavily pretreated mCRPC patients, particularly those with AR T878A/S and/or H875Y mutations.[13] In this subgroup, a PSA decline of ≥50% was observed in 46% of patients.[13]
ARV-766 Phase I/II[11]Well-tolerated and showed promising clinical activity in patients with mCRPC harboring AR ligand-binding domain mutations.[14][15] A PSA decline of ≥50% was seen in 43% of evaluable patients with these mutations.[14][15]
BMS-986365 (CC-94676) Phase III[16]The first AR-targeting PROTAC to enter Phase III clinical trials.[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these AR degraders.

Western Blot for AR Protein Degradation

This assay visually confirms and quantifies the reduction in AR protein levels following treatment.[17]

Protocol:

  • Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere. Treat cells with varying concentrations of the degrader (e.g., this compound or AR-PROTAC) or vehicle control for a specified duration (e.g., 8-24 hours).[17]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[18][19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[18]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][20]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[17]

  • Antibody Incubation: Incubate the membrane with a primary antibody against AR overnight at 4°C. Subsequently, incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][21]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

  • Analysis: Quantify the band intensities and normalize the AR signal to a loading control (e.g., β-actin or GAPDH).[21]

Cell Viability Assay

This assay measures the effect of the degraders on cancer cell proliferation and survival.

Protocol:

  • Cell Seeding: Seed prostate cancer cells in 96-well plates.[22]

  • Treatment: Treat the cells with a range of concentrations of the degrader for 3-5 days.[17]

  • Viability Assessment: Use a commercially available kit such as MTS or CellTiter-Glo.[17][22]

    • MTS Assay: Add MTS reagent and measure the absorbance, which is proportional to the number of viable cells.[22]

    • CellTiter-Glo Assay: Add CellTiter-Glo reagent and measure the luminescence, which indicates the level of ATP and thus cell viability.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of the degraders in a living organism.[23]

Protocol:

  • Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., VCaP or PC-3) mixed with Matrigel into the flank of immunodeficient mice.[17][24]

  • Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size, randomize the mice into treatment and control groups.[17]

  • Treatment Administration: Administer the degrader or vehicle control to the mice via the appropriate route (e.g., oral gavage) at the specified dose and schedule.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting to confirm AR degradation.

Visualizing the Mechanisms and Workflows

SARD279_Mechanism This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR HSP Heat Shock Proteins (e.g., HSP70/HSP90) AR->HSP Conformational change & engagement with chaperones Proteasome Proteasome HSP->Proteasome Delivery for degradation Degradation AR Degradation Proteasome->Degradation Degrades AR

Mechanism of Action of this compound.

PROTAC_Mechanism cluster_0 Ternary Complex Formation PROTAC AR-Targeted PROTAC PROTAC->PROTAC Catalytic Cycle AR Androgen Receptor (AR) PROTAC->AR Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits PolyUb_AR Polyubiquitinated AR E3->PolyUb_AR Transfers Ubiquitin Ub Ubiquitin Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognized by Degradation AR Degradation Proteasome->Degradation Degrades AR

Mechanism of Action of AR-Targeted PROTACs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start_invitro Prostate Cancer Cell Lines (LNCaP, VCaP) treatment Treatment with This compound or AR-PROTAC start_invitro->treatment western_blot Western Blot for AR Degradation (DC50) treatment->western_blot viability_assay Cell Viability Assay (IC50) treatment->viability_assay tgi Tumor Growth Inhibition (TGI) Analysis western_blot->tgi Informs in vivo dose selection start_invivo Immunodeficient Mice xenograft Establishment of Tumor Xenografts start_invivo->xenograft treatment_invivo Oral Administration of Compound xenograft->treatment_invivo treatment_invivo->tgi

Preclinical Evaluation Workflow.

References

A Head-to-Head Comparison of SARD279 and Other Selective Androgen Receptor Degraders (SARDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic strategies for androgen receptor (AR)-driven malignancies, particularly prostate cancer, is evolving beyond simple receptor antagonism towards targeted degradation. Selective Androgen Receptor Degraders (SARDs) represent a promising class of molecules designed to eliminate the AR protein, thereby overcoming resistance mechanisms associated with traditional anti-androgen therapies. This guide provides a head-to-head comparison of SARD279 with other notable SARDs, supported by experimental data to inform research and development decisions.

Introduction to SARDs

SARDs are bifunctional molecules that induce the degradation of the androgen receptor.[1] Unlike traditional AR antagonists that merely block the receptor's activity, SARDs physically eliminate the AR protein from the cell, offering a more complete shutdown of AR signaling. This mechanism is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where AR overexpression, mutations, or the emergence of splice variants can render antagonist therapies ineffective.[2]

This compound is a first-generation SARD constructed by linking the high-affinity AR agonist RU59063 to a hydrophobic adamantyl group, which acts as a degradation signal (degron).[3] This design leverages the cell's natural protein quality control machinery to recognize and degrade the tagged AR. Other SARDs have since been developed, including small molecules like Z15 and UT-155, and proteolysis-targeting chimeras (PROTACs) such as ARV-110, which recruit E3 ubiquitin ligases to the AR for proteasomal degradation.[2][4]

Comparative Performance Data

The following tables summarize the in vitro performance of this compound and other key SARDs based on available preclinical data. It is important to note that direct comparisons can be challenging as data may originate from different studies with varying experimental conditions.

Compound AR Degradation (DC50) Cell Line Reference
This compound1 µMLNCaP[3]
Z151.05 µMLNCaP[2]
Z151.16 µM (AR)22Rv1[2]
Z152.24 µM (AR-V7)22Rv1[2]
ARV-110~1 nMLNCaP, VCaP[5]
ARCC-4 (PROTAC)5 nMVCaP[6]

Table 1: Comparative Androgen Receptor Degradation Efficacy. DC50 represents the concentration of the compound required to degrade 50% of the target protein.

Compound Anti-proliferative Activity (IC50) Cell Line Reference
This compoundSimilar efficacy to MDV3100LNCaP[7]
Z151.37 µMVCaP[4]
Z153.63 µM22Rv1[4]
ARV-1100.86 µMVCaP[4]
ARV-11014.85 µM22Rv1[4]

Table 2: Comparative Anti-proliferative Activity. IC50 represents the concentration of the compound that inhibits cell proliferation by 50%.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for SARDs is the induced degradation of the androgen receptor, which abrogates downstream signaling. The following diagram illustrates the canonical androgen receptor signaling pathway and the points of intervention for SARDs.

AR_Signaling_Pathway Androgen Receptor Signaling and SARD Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSPs HSP Complex AR->HSPs Dissociates from Proteasome_cyto Proteasome AR->Proteasome_cyto Degradation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation SARD SARD (e.g., this compound, Z15, ARV-110) SARD->AR Binds to AR SARD->Proteasome_cyto Recruits (PROTACs) or flags for ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Initiates Cell_Growth Cell Proliferation, Survival, and Growth Gene_Transcription->Cell_Growth

Caption: Androgen receptor signaling pathway and points of intervention by SARDs.

Experimental Workflows

The evaluation of SARDs typically involves a series of in vitro assays to characterize their binding, degradation, and functional effects. The following diagram outlines a general experimental workflow.

Experimental_Workflow General Experimental Workflow for SARD Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Binding_Assay Radioligand Binding Assay (Determine AR Binding Affinity) Cell_Culture Prostate Cancer Cell Lines (e.g., LNCaP, VCaP, 22Rv1) Treatment Treat cells with SARDs (Dose-response and time-course) Cell_Culture->Treatment Degradation_Assay Western Blot (Quantify AR Degradation - DC50) Treatment->Degradation_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CCK-8) (Determine Anti-proliferative Activity - IC50) Treatment->Proliferation_Assay Gene_Expression qPCR / Reporter Assay (Measure AR target gene expression) Treatment->Gene_Expression Xenograft Prostate Cancer Xenograft Models InVivo_Treatment Treat animals with SARDs Xenograft->InVivo_Treatment Efficacy Measure Tumor Growth Inhibition InVivo_Treatment->Efficacy PK_PD Pharmacokinetics (PK) and Pharmacodynamics (PD) Analysis InVivo_Treatment->PK_PD

Caption: A generalized experimental workflow for the preclinical evaluation of SARDs.

Experimental Protocols

Androgen Receptor Degradation Assay (Western Blot)

Objective: To quantify the degradation of the androgen receptor in prostate cancer cells following treatment with SARDs.

Methodology:

  • Cell Culture and Treatment:

    • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) to 70-80% confluency.

    • Cells are treated with a range of concentrations of the SARDs (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease inhibitors.

    • Cell lysates are collected and centrifuged to pellet cell debris. The supernatant containing the protein is collected.

  • Protein Quantification:

    • The total protein concentration of each lysate is determined using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., β-actin or GAPDH) is also used.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

    • The intensity of the AR band is quantified and normalized to the loading control. The percentage of AR degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the log of the SARD concentration.

Cell Proliferation Assay (MTT/CCK-8)

Objective: To assess the anti-proliferative effects of SARDs on prostate cancer cells.

Methodology:

  • Cell Seeding:

    • Prostate cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • Cells are treated with serial dilutions of the SARDs or vehicle control for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • For MTT assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • For CCK-8 assay: CCK-8 (Cell Counting Kit-8) solution is added to each well and incubated. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.

  • Data Acquisition and Analysis:

    • The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

    • Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by plotting the percentage of viability against the log of the SARD concentration.

Radioligand Binding Assay

Objective: To determine the binding affinity of SARDs to the androgen receptor.

Methodology:

  • Receptor Preparation:

    • Androgen receptor protein is obtained from cell lysates (e.g., from LNCaP cells) or as a purified recombinant protein.

  • Competition Binding:

    • A constant concentration of a radiolabeled AR ligand (e.g., [3H]-R1881) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled SARD.

  • Separation of Bound and Free Ligand:

    • Bound and free radioligand are separated using a method such as filtration through a glass fiber filter, which retains the receptor-ligand complex.

  • Quantification and Analysis:

    • The amount of radioactivity on the filters is measured using a scintillation counter.

    • The data is used to generate a competition curve, from which the IC50 (the concentration of SARD that displaces 50% of the radioligand) is determined.

    • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound represents an early but important step in the development of androgen receptor degraders. While it demonstrates the feasibility of the hydrophobic tagging approach for inducing AR degradation, newer generations of SARDs, particularly PROTACs like ARV-110, exhibit significantly greater potency in both AR degradation and anti-proliferative activity. The dual-function SARD Z15 also shows promising activity, especially against AR splice variants. The choice of a SARD for further investigation will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and efficacy in relevant preclinical models of prostate cancer. The experimental protocols and comparative data presented in this guide provide a framework for such evaluations.

References

SARD279: A Comparative Analysis of Androgen Receptor Degradation and Anti-proliferative Activity in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the selective androgen receptor degrader (SARD) SARD279, focusing on its activity in different prostate cancer cell lines. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and prostate cancer therapeutics. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the relevant biological pathways and experimental workflows.

Comparative Activity of this compound and Enzalutamide

This compound is a small molecule designed to induce the degradation of the androgen receptor (AR), a key driver of prostate cancer growth. Its mechanism of action distinguishes it from traditional AR antagonists like enzalutamide, which primarily function by competitively inhibiting androgen binding to the AR. The following table summarizes the available quantitative data for this compound and enzalutamide in the androgen-sensitive LNCaP cell line and its castration-resistant derivative, C4-2B.

CompoundCell LineAssay TypeParameterValueReference
This compound LNCaPAR DegradationDC₅₀~1 µM[1]
VCaPAR DegradationDC₅₀1.1 µM[2]
LNCaPAR Transcriptional Activity (Reporter Assay)IC₅₀156 nM
LNCaPCell ProliferationEfficacySimilar to Enzalutamide[1]
Enzalutamide LNCaPAR BindingIC₅₀70 nM[2]
LNCaPCell ViabilityIC₅₀36 nM[3]
C4-2BCell ViabilityIC₅₀14.77 µM[4]
VCaP, LNCaPAR DegradationActivityNo degradation observed[2]

Note: DC₅₀ (Degradation Concentration 50%) is the concentration of a compound at which 50% of the target protein is degraded. IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Androgen Receptor Signaling and this compound-mediated Degradation

The androgen receptor signaling pathway plays a crucial role in the proliferation of prostate cancer cells. This compound acts by hijacking the cell's natural protein disposal machinery to eliminate the AR protein.

AR_Signaling_and_SARD279_MOA cluster_0 Cellular Environment cluster_1 This compound Action cluster_2 Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_this compound AR-SARD279 Complex AR->AR_this compound ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds HSP Heat Shock Proteins (HSPs) HSP->AR_HSP AR_HSP->AR Stabilizes This compound This compound This compound->AR Binds UPS Ubiquitin-Proteasome System (UPS) AR_this compound->UPS Recruits Degradation AR Degradation UPS->Degradation Mediates Degradation->AR Inhibits Signaling Gene_Expression Target Gene Expression (e.g., PSA, FKBP5) ARE->Gene_Expression Activates Proliferation Cell Proliferation Gene_Expression->Proliferation Promotes

Caption: this compound binds to the AR, leading to its ubiquitination and subsequent degradation by the proteasome, thereby inhibiting downstream signaling and cell proliferation.

Experimental Workflow for Cross-Validation of this compound Activity

A systematic approach is necessary to validate the activity of this compound across different prostate cancer cell lines. The following diagram outlines a typical experimental workflow.

Experimental_Workflow start Start cell_culture Cell Culture (LNCaP, C4-2B, PC-3) start->cell_culture treatment Treatment with this compound & Enzalutamide (control) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction ic50_determination Determine IC₅₀ viability_assay->ic50_determination data_analysis Data Analysis & Comparison ic50_determination->data_analysis western_blot Western Blot for AR protein_extraction->western_blot dc50_determination Determine DC₅₀ western_blot->dc50_determination dc50_determination->data_analysis qpcr qPCR for AR Target Genes (PSA, FKBP5) rna_extraction->qpcr qpcr->data_analysis end End data_analysis->end

Caption: A standard workflow for evaluating this compound involves cell culture, treatment, and subsequent analysis of cell viability, AR protein levels, and target gene expression.

Experimental Protocols

Cell Viability Assay

This protocol is adapted from methodologies used to assess the anti-proliferative effects of small molecules in prostate cancer cell lines.

  • Cell Seeding: Prostate cancer cells (LNCaP, C4-2B, or PC-3) are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Compound Preparation: this compound and enzalutamide are serially diluted in the appropriate vehicle (e.g., DMSO) and then further diluted in culture medium to the desired final concentrations.

  • Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with medium containing the compounds or vehicle control.

  • Incubation: Cells are incubated for a specified period, typically 72 to 120 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC₅₀ values are calculated using non-linear regression analysis.

Western Blot for Androgen Receptor Degradation

This protocol outlines the steps to quantify the degradation of the androgen receptor following treatment with this compound.

  • Cell Lysis: After treatment with this compound or control for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated with a primary antibody against the androgen receptor (e.g., from Cell Signaling Technology) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Data Analysis: The intensity of the AR band is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin). The DC₅₀ value is calculated by plotting the percentage of AR degradation against the log concentration of this compound.

Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression

This protocol is used to measure the effect of this compound on the expression of AR target genes.

  • RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: The qPCR reaction is performed in a total volume of 20 µL containing cDNA, forward and reverse primers for the target genes (e.g., KLK3 for PSA, FKBP5) and a housekeeping gene (e.g., GAPDH), and a SYBR Green qPCR master mix.

  • Thermal Cycling: The reaction is carried out in a real-time PCR system with a typical thermal profile: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions and reagents.

References

A Head-to-Head Battle for Androgen Receptor Dominance: SARD279 vs. Bicalutamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of a novel Selective Androgen Receptor Degrader (SARD), SARD279, and the established antiandrogen, bicalutamide, in their effects on Androgen Receptor (AR) signaling. This report synthesizes preclinical data to objectively evaluate their distinct mechanisms of action and therapeutic potential in the context of prostate cancer.

At the heart of prostate cancer progression lies the androgen receptor (AR), a ligand-activated transcription factor critical for tumor growth. For decades, therapeutic strategies have centered on inhibiting AR activity. Bicalutamide, a non-steroidal antiandrogen, competitively binds to the AR, preventing its activation by androgens. However, resistance mechanisms, such as AR overexpression or mutations, can limit its long-term efficacy.

This compound represents a paradigm shift, moving beyond simple antagonism to induce the degradation of the AR protein itself. This novel approach offers the potential to overcome the limitations of traditional antiandrogens by eliminating the receptor entirely. This guide delves into the available preclinical data to compare the performance of this compound and bicalutamide on key aspects of AR signaling.

Mechanism of Action: Antagonism vs. Degradation

Bicalutamide functions as a competitive antagonist of the androgen receptor.[1][2] It binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent transactivation of target genes that drive prostate cancer cell proliferation. However, under conditions of AR overexpression, the antagonistic effect of bicalutamide can be overcome. Furthermore, certain AR mutations can convert bicalutamide from an antagonist into an agonist, paradoxically promoting tumor growth.[3]

In contrast, this compound is a selective androgen receptor degrader. It is a bifunctional molecule that binds to the AR and recruits the cellular machinery responsible for protein degradation, leading to the targeted destruction of the AR protein.[4] This dual mechanism of action not only blocks AR signaling but also eliminates the receptor, making it a potentially more robust and durable therapeutic strategy, especially in the context of resistance driven by AR overexpression.

cluster_Bicalutamide Bicalutamide (Antagonist) cluster_this compound This compound (Degrader) Bicalutamide Bicalutamide AR_inactive_B Inactive AR Bicalutamide->AR_inactive_B Binds & Blocks No Gene Transcription No Gene Transcription AR_inactive_B->No Gene Transcription Remains Inactive Androgen Androgen Androgen->AR_inactive_B Binding Inhibited This compound This compound AR_inactive_S AR This compound->AR_inactive_S Binds Ub_Proteasome Ubiquitin-Proteasome System AR_inactive_S->Ub_Proteasome Recruits AR Degradation AR Degradation Ub_Proteasome->AR Degradation Induces

Figure 1. Contrasting mechanisms of Bicalutamide and this compound.

Quantitative Comparison of In Vitro Activity

The following tables summarize the available quantitative data for this compound and bicalutamide from preclinical studies. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison should be made with caution.

Table 1: Potency in AR Signaling Inhibition

CompoundAssayCell LineParameterValueReference
This compound Luciferase Reporter-IC50 (AR Transactivation)156 nM[4]
Bicalutamide Competition BindingLNCaPIC50 (AR Binding)160 nM[5]

Table 2: Androgen Receptor Degradation

CompoundAssayCell LineParameterValueReference
This compound Western Blot-DC50 (AR Degradation)~1 µM[4]
Bicalutamide Western BlotLNCaP, LAPC4Effect on AR LevelsMinimal to no degradation[6]

Impact on AR Target Gene Expression

Both this compound and bicalutamide aim to suppress the transcriptional activity of the AR, thereby downregulating the expression of genes crucial for prostate cancer cell survival and proliferation, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).

Studies have shown that bicalutamide treatment can lead to a significant decrease in PSA and TMPRSS2 mRNA levels in androgen-sensitive prostate cancer cells.[5][6] However, the extent of this suppression can be limited by the cellular context and the development of resistance.

Preclinical data on this compound indicates that its ability to degrade the AR translates into a robust and sustained downregulation of AR target genes. By eliminating the receptor, this compound can achieve a more profound and lasting inhibition of the AR signaling axis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the comparative effects of this compound and bicalutamide.

Androgen Receptor (AR) Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to inhibit the transcriptional activity of the AR.

A 1. Seed Cells (e.g., LNCaP or PC-3) B 2. Transfect with AR expression vector & ARE-luciferase reporter A->B C 3. Treat with DHT (agonist) +/- test compounds (this compound or Bicalutamide) B->C D 4. Incubate (24-48h) C->D E 5. Lyse cells and add luciferase substrate D->E F 6. Measure luminescence E->F G 7. Calculate IC50 F->G

Figure 2. Workflow for an AR Luciferase Reporter Assay.

Protocol:

  • Cell Culture: Culture prostate cancer cells (e.g., LNCaP, which endogenously express AR, or PC-3, which can be co-transfected with an AR expression vector) in appropriate media.

  • Transfection: Co-transfect cells with a luciferase reporter plasmid containing androgen response elements (AREs) and, if necessary, an AR expression plasmid. A Renilla luciferase plasmid is often co-transfected for normalization.

  • Treatment: After transfection, treat the cells with a fixed concentration of an androgen (e.g., DHT) to stimulate AR activity, along with a dose range of the test compound (this compound or bicalutamide).

  • Incubation: Incubate the cells for 24-48 hours to allow for changes in luciferase expression.

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the compound concentration to determine the IC50 value.[7]

Western Blot for AR Protein Degradation

This technique is used to visualize and quantify the levels of AR protein within cells following treatment.

A 1. Treat cells with This compound or Bicalutamide (dose-response/time-course) B 2. Lyse cells and quantify protein concentration A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a membrane C->D E 5. Probe with primary (anti-AR) and secondary antibodies D->E F 6. Detect and quantify AR protein bands E->F G 7. Normalize to a loading control (e.g., GAPDH) F->G

Figure 3. Workflow for Western Blotting to assess AR degradation.

Protocol:

  • Cell Treatment: Plate prostate cancer cells (e.g., LNCaP or VCaP) and treat with a dose range of this compound or bicalutamide for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the androgen receptor. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the intensity of the AR bands using densitometry software. Normalize the AR signal to a loading control protein (e.g., GAPDH or β-actin) to correct for variations in protein loading. The DC50 value (the concentration at which 50% of the protein is degraded) can then be calculated.[8][9][10][11]

Quantitative PCR (qPCR) for AR Target Gene Expression

qPCR is used to measure the mRNA levels of AR-regulated genes, such as PSA and TMPRSS2, to assess the functional consequences of AR inhibition or degradation.

A 1. Treat cells with This compound or Bicalutamide B 2. Isolate total RNA A->B C 3. Synthesize cDNA (Reverse Transcription) B->C D 4. Perform qPCR with primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene C->D E 5. Analyze amplification data to determine relative mRNA levels D->E

References

Evaluating the Hypothesized Synergistic Effects of SARD279 with Chemotherapy in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no direct preclinical or clinical studies evaluating the synergistic effects of SARD279 in combination with chemotherapy have been publicly reported. This guide, therefore, presents a hypothesized framework for such a combination, drawing upon the known mechanisms of Selective Androgen Receptor Degraders (SARDs) and standard chemotherapeutic agents in the context of prostate cancer. The experimental data and protocols provided are illustrative examples based on common methodologies used in synergistic drug effect studies and should be adapted for specific experimental designs.

Introduction

The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer progression. While androgen deprivation therapies and AR antagonists are mainstays of treatment, resistance inevitably emerges, often through AR overexpression, mutation, or the expression of splice variants. Chemotherapy, particularly with taxanes like docetaxel and cabazitaxel, offers a survival benefit in metastatic castration-resistant prostate cancer (mCRPC) but is associated with significant toxicities and the eventual development of resistance.

This compound is a novel Selective Androgen Receptor Degrader designed to overcome resistance to traditional AR-targeted therapies by inducing the degradation of the AR protein.[1] By eliminating the AR protein, SARDs may offer a more complete and sustained inhibition of AR signaling.[1] This guide explores the theoretical synergistic potential of combining this compound with chemotherapy, a strategy aimed at achieving superior anti-tumor efficacy and overcoming chemoresistance in advanced prostate cancer.

Hypothesized Mechanism of Synergy

The combination of this compound and chemotherapy could exert synergistic anti-tumor effects through complementary mechanisms of action. This compound's degradation of the AR could sensitize cancer cells to the cytotoxic effects of chemotherapy. The AR is known to regulate genes involved in cell survival and DNA repair. Its removal by this compound may impair these pro-survival pathways, rendering cancer cells more vulnerable to chemotherapy-induced DNA damage and apoptosis. Conversely, chemotherapy-induced cellular stress might enhance the dependency of cancer cells on AR signaling for survival, thereby increasing their sensitivity to AR degradation by this compound.

cluster_0 This compound Action cluster_1 Chemotherapy Action cluster_2 Cancer Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Ub Ubiquitin AR->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting AR Degradation AR Degradation Proteasome->AR Degradation Leads to DNA Damage DNA Damage AR Degradation->DNA Damage Potential Synergy (Sensitization) Apoptosis Apoptosis AR Degradation->Apoptosis Reduced Proliferation Reduced Proliferation AR Degradation->Reduced Proliferation Chemotherapy Chemotherapy Chemotherapy->DNA Damage Induces DNA Damage->Apoptosis Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Viability Cell Viability Assays (MTS, CTG) Synergy_Analysis Combination Index (CI) Calculation Cell_Viability->Synergy_Analysis Mechanism_Studies Mechanism of Action Studies (Western Blot, Apoptosis Assays) Synergy_Analysis->Mechanism_Studies Xenograft_Model Xenograft Model Establishment Mechanism_Studies->Xenograft_Model Promising results lead to Treatment Treatment with this compound, Chemotherapy, or Combination Xenograft_Model->Treatment Tumor_Growth_Monitoring Tumor Growth Monitoring Treatment->Tumor_Growth_Monitoring Efficacy_Evaluation Evaluation of Anti-tumor Efficacy Tumor_Growth_Monitoring->Efficacy_Evaluation Start Hypothesis: This compound + Chemo is Synergistic In_Vitro_Synergy Synergistic in vitro? (CI < 0.9) Start->In_Vitro_Synergy In_Vivo_Efficacy Enhanced in vivo anti-tumor efficacy? In_Vitro_Synergy->In_Vivo_Efficacy Yes Re-evaluate Re-evaluate Combination or Mechanism In_Vitro_Synergy->Re-evaluate No Proceed_Clinical Proceed to Clinical Development In_Vivo_Efficacy->Proceed_Clinical Yes In_Vivo_Efficacy->Re-evaluate No

References

Independent Verification of SARD279's Anti-Proliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of the Selective Androgen Receptor Degrader (SARD), SARD279, with alternative anti-proliferative agents. The information presented is supported by experimental data to facilitate independent verification and inform future research and development in the field of oncology, particularly in the context of prostate cancer.

Introduction to this compound

This compound is a novel small molecule designed to induce the degradation of the Androgen Receptor (AR), a key driver of prostate cancer cell proliferation.[1][2] Unlike traditional AR antagonists that merely block the receptor's activity, this compound facilitates its elimination through the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[3][4][5] This mechanism of action offers a promising strategy to overcome resistance to conventional anti-androgen therapies.[1][6]

Mechanism of Action: Androgen Receptor Degradation

This compound functions by linking a hydrophobic adamantyl group to an AR ligand.[1] This modification is thought to induce a conformational change in the AR, marking it as a misfolded protein. This then recruits chaperone proteins like Hsp70 and the associated E3 ubiquitin ligase CHIP, which tag the AR with ubiquitin molecules.[1] The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[3][4] This process effectively reduces the total cellular levels of the AR, thereby inhibiting downstream signaling pathways that promote cell proliferation.[1]

AR_Degradation_Pathway This compound-Mediated Androgen Receptor Degradation Pathway This compound This compound SARD279_AR This compound-AR Complex This compound->SARD279_AR Binds to AR Androgen Receptor (AR) AR->SARD279_AR Proliferation Cell Proliferation AR->Proliferation Promotes Chaperones Hsp70/CHIP (E3 Ubiquitin Ligase) SARD279_AR->Chaperones Recruits Polyubiquitinated_AR Polyubiquitinated AR SARD279_AR->Polyubiquitinated_AR Chaperones->Polyubiquitinated_AR Ubiquitinates Ubiquitin Ubiquitin Ubiquitin->Polyubiquitinated_AR Proteasome 26S Proteasome Polyubiquitinated_AR->Proteasome Targets Polyubiquitinated_AR->Proliferation Inhibits Proteasome->Degraded_AR Degrades Western_Blot_Workflow Western Blot Workflow for AR Degradation cluster_0 Cell Treatment and Lysis cluster_1 Protein Quantification and Electrophoresis cluster_2 Immunoblotting and Detection A Seed prostate cancer cells (e.g., LNCaP) in culture plates B Treat cells with this compound or comparator compounds for a specified time (e.g., 24 hours) A->B C Lyse cells in RIPA buffer containing protease inhibitors B->C D Quantify protein concentration (e.g., BCA assay) C->D E Denature protein lysates and load onto SDS-PAGE gel D->E F Perform electrophoresis to separate proteins by size E->F G Transfer proteins to a PVDF or nitrocellulose membrane F->G H Block membrane to prevent non-specific antibody binding G->H I Incubate with primary antibody against AR and a loading control (e.g., GAPDH) H->I J Incubate with HRP-conjugated secondary antibody I->J K Detect signal using chemiluminescence and image J->K

References

Safety Operating Guide

Prudent Disposal of SARD279 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals handling SARD279, a small molecule mediator for androgen receptor degradation, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as potentially hazardous chemical waste, is the recommended course of action. This guide outlines the essential procedures for the safe handling and disposal of this compound.

Waste Characterization and Segregation

Key Principles for Segregation:

  • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any labware that has come into direct contact with the compound should be collected in a designated, sealed container for solid chemical waste.

  • Liquid Waste: Solutions containing this compound, including experimental residues and cleaning solvents, must be collected in a separate, clearly labeled container for liquid chemical waste. It is imperative not to mix incompatible waste streams.

  • Sharps: Needles, syringes, or any other sharp implements contaminated with this compound must be disposed of in a designated sharps container to prevent physical injury and chemical exposure.

Quantitative Data on Laboratory Waste Handling

Proper management of chemical waste within a laboratory setting is governed by specific quantitative limits to ensure safety and compliance.

ParameterGuideline / DataSignificance
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste.Exceeding this volume requires removal by Environmental Health and Safety (EHS) personnel within three calendar days.
Acutely Toxic Waste (P-list) Limit Up to 1 quart of liquid or 1 kilogram of solid.Stricter regulations apply to highly toxic substances to minimize risk.
Container Fill Level Do not fill liquid waste containers beyond 90% capacity.This headspace allows for vapor expansion and reduces the risk of spills during transport.

Experimental Protocol for Disposal of this compound

The following step-by-step procedure should be followed for the disposal of this compound waste:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including a lab coat, chemical-resistant gloves, and safety glasses.[6]

  • Waste Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific components and their approximate percentages if it is a mixed waste stream.

    • The date of accumulation.

  • Waste Accumulation:

    • Place all solid waste contaminated with this compound into a designated solid chemical waste container with a secure lid.

    • Pour all liquid waste containing this compound into a designated liquid chemical waste container. Use a funnel to prevent spills and do not overfill the container.

  • Container Storage: Store waste containers in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure containers are kept closed except when adding waste.

  • Disposal Request: Once a waste container is full or is no longer needed, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Emergency Procedures: In case of a spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste.[6][7] The area should then be decontaminated. Report all spills to the laboratory supervisor and EHS.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A Generate this compound Waste B Characterize as Potentially Hazardous Chemical Waste A->B C Solid Waste B->C D Liquid Waste B->D E Sharps Waste B->E F Collect in Labeled Solid Waste Container C->F G Collect in Labeled Liquid Waste Container D->G H Collect in Sharps Container E->H I Store in Satellite Accumulation Area (SAA) F->I G->I H->I J Request EHS Pickup I->J K Final Disposal by EHS J->K

Caption: Workflow for the proper disposal of this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.